Divaplon
Description
Propriétés
Numéro CAS |
90808-12-1 |
|---|---|
Formule moléculaire |
C17H17N3O2 |
Poids moléculaire |
295.34 g/mol |
Nom IUPAC |
(6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C17H17N3O2/c1-4-13-11(2)20-10-14(18-17(20)19-16(13)22-3)15(21)12-8-6-5-7-9-12/h5-10H,4H2,1-3H3 |
Clé InChI |
NRJVHCSYLGLURI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N2C=C(N=C2N=C1OC)C(=O)C3=CC=CC=C3)C |
Apparence |
Solid powder |
Autres numéros CAS |
90808-12-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2-benzoyl-6-ethyl-7-methoxy-5-methylimidazol(1,2-a)pyrimidine divaplon RU 32698 RU-32698 |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Divaplon
For Researchers, Scientists, and Drug Development Professionals
Abstract
Divaplon (also known as RU-32698) is a non-benzodiazepine anxiolytic and anticonvulsant agent belonging to the imidazopyrimidine class of compounds. Its mechanism of action is centered on its activity as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. This guide provides a comprehensive overview of the core mechanism of action of this compound, including its interaction with the GABA-A receptor, and summarizes the available quantitative data from preclinical studies. Detailed methodologies for key experimental procedures are also provided to facilitate further research and development.
Core Mechanism of Action: Partial Agonism at the GABA-A Receptor
This compound exerts its pharmacological effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Unlike classical benzodiazepines which are full agonists, this compound is classified as a partial agonist. This distinction is crucial to its pharmacological profile, suggesting a potential for a ceiling effect on its activity that may contribute to a more favorable side-effect profile, such as reduced sedative effects and a lower propensity for tolerance development.
The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. This compound binds to the benzodiazepine site on the GABA-A receptor, an allosteric modulatory site distinct from the GABA binding site. As a partial agonist, this compound enhances the effect of GABA by increasing the frequency of channel opening, but to a lesser extent than a full agonist. This positive allosteric modulation potentiates the inhibitory effects of GABA, leading to the anxiolytic and anticonvulsant properties of the compound.
Signaling Pathway
The binding of this compound to the benzodiazepine site of the GABA-A receptor initiates a conformational change that increases the affinity of the receptor for GABA. This leads to a more pronounced inhibitory effect for a given concentration of GABA, effectively dampening neuronal excitability.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound. The limited publicly available data highlights the need for further characterization of this compound.
| Parameter | Value | Species/Assay | Reference |
| IC₅₀ (GABA Receptor Agonist) | 0.056 µM | Rat model of anxiety | [1][2] |
| Anticonvulsant Activity | No significant tolerance observed at 9 mg/kg b.d. | Mouse (i.v. pentylenetetrazol infusion) | [2] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound's mechanism of action. These are generalized protocols that can be adapted for specific studies.
Radioligand Binding Assay for GABA-A Receptor Affinity
This assay is used to determine the binding affinity (Kᵢ value) of this compound for the benzodiazepine site on the GABA-A receptor.
Experimental Workflow:
Methodology:
-
Membrane Preparation: Brain tissue, typically from the cerebral cortex of rats, is homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which are rich in GABA-A receptors. The membrane pellet is washed and resuspended in the assay buffer.
-
Competitive Binding: The prepared membranes are incubated with a known concentration of a radiolabeled ligand that binds to the benzodiazepine site (e.g., [³H]flunitrazepam) and a range of concentrations of the unlabeled test compound (this compound).
-
Equilibrium Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Patch-Clamp Electrophysiology for Functional Activity
This technique is used to measure the functional effects of this compound on the GABA-A receptor, specifically its ability to potentiate GABA-induced chloride currents.
Methodology:
-
Cell Culture and Transfection: A cell line (e.g., HEK293 cells) is cultured and transiently transfected with cDNAs encoding the subunits of the desired GABA-A receptor isoform.
-
Whole-Cell Patch-Clamp Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a single transfected cell. The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for the measurement of ionic currents across the entire cell membrane.
-
Drug Application: A solution containing a low concentration of GABA is applied to the cell to elicit a baseline chloride current. Subsequently, GABA is co-applied with varying concentrations of this compound to determine its modulatory effect.
-
Data Acquisition and Analysis: The chloride currents are recorded and analyzed to determine the potentiation of the GABA response by this compound. The data can be used to generate a concentration-response curve and determine the EC₅₀ and the maximal efficacy of this compound.
In Vivo Models of Anxiety and Anticonvulsant Activity
Animal models are essential for evaluating the anxiolytic and anticonvulsant effects of this compound in a physiological context.
3.3.1. Elevated Plus Maze
This is a widely used model to assess anxiety-like behavior in rodents.
Methodology:
-
Apparatus: The maze consists of two open arms and two enclosed arms, elevated from the floor.
-
Procedure: Rodents are placed at the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: The time spent in the open arms versus the closed arms and the number of entries into each arm are recorded. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
-
Drug Administration: this compound or a vehicle control is administered to the animals at a predetermined time before the test.
3.3.2. Vogel Conflict Test
This model assesses the anti-conflict (anxiolytic) effects of a drug.
Methodology:
-
Apparatus: A chamber with a drinking spout that can deliver a mild electric shock.
-
Procedure: Water-deprived rats are placed in the chamber and allowed to drink. After a certain number of licks, a mild electric shock is delivered through the spout, punishing the drinking behavior.
-
Data Collection: The number of punished licks is recorded over a specific period. Anxiolytic drugs increase the number of punished licks, indicating a reduction in the animal's fear of the shock.
-
Drug Administration: this compound or a vehicle is administered prior to the test session.
Conclusion
This compound's mechanism of action as a partial agonist at the benzodiazepine site of the GABA-A receptor positions it as a potentially valuable therapeutic agent with a distinct pharmacological profile compared to full agonists. The available data, though limited, supports its anxiolytic and anticonvulsant properties. Further in-depth studies are warranted to fully elucidate its binding affinities to various GABA-A receptor subtypes, its efficacy as a partial agonist, and its pharmacokinetic profile. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for the future development and clinical application of this compound and related compounds.
References
Divaplon: A Technical Whitepaper on its Partial Agonist Activity at the GABA-A Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Divaplon (RU-32698) is a non-benzodiazepine anxiolytic and anticonvulsant agent belonging to the imidazopyrimidine class of compounds. It exerts its pharmacological effects by acting as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. As a positive allosteric modulator, this compound enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a net decrease in neuronal excitability. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, relevant (though limited) preclinical data, detailed experimental protocols for assessing its activity, and visual diagrams of key pathways and workflows.
Introduction to this compound and the GABA-A Receptor
The GABA-A receptor is a pentameric ligand-gated ion channel that plays a crucial role in mediating fast inhibitory neurotransmission. The receptor is a heteropentamer, typically composed of two α, two β, and one γ subunit, which form a central chloride (Cl⁻) ion pore. The binding of GABA to its sites at the β+/α− interfaces triggers a conformational change, opening the channel and allowing Cl⁻ influx, which hyperpolarizes the neuron and reduces its excitability.
This compound is a member of the imidazo[1,2-a]pyrimidine family, a class of compounds developed as alternatives to classical benzodiazepines. It binds to an allosteric site, the benzodiazepine (BZD) site, located at the α+/γ− interface of the GABA-A receptor. Unlike full agonists (e.g., diazepam) which elicit a maximal response, partial agonists like this compound produce a submaximal effect, even at saturating concentrations. This property is hypothesized to lead to a more favorable side-effect profile, potentially reducing sedation, ataxia, and dependence liability compared to full agonists. Preclinical studies have confirmed the anxiolytic-like and anticonvulsant effects of this compound in various animal models.
Quantitative Pharmacological Data
However, to provide a relevant pharmacological context for a compound of the imidazopyrimidine class, the following table summarizes data for Fasiplon , a structurally related imidazopyrimidine with a similar mechanism of action.
Table 1: Comparative Binding Affinities (Ki, nM) of Fasiplon for GABAA Receptor Subtypes
| Compound | α1βxγ2 | α2βxγ2 | α3βxγ2 | α5βxγ2 |
| Fasiplon | ~20 | ~5 | ~4 | ~15 |
Note: Lower Ki values indicate higher binding affinity. Data is synthesized from multiple sources indicating preferential binding.
Signaling Pathways and Mechanism of Action
This compound's mechanism as a partial agonist involves binding to the BZD site on the GABA-A receptor and enhancing the receptor's response to GABA. This positive allosteric modulation increases the frequency of channel opening, leading to enhanced chloride ion influx and neuronal hyperpolarization. The "partial" nature of its agonism means it has a lower intrinsic efficacy than a full agonist.
GABA-A Receptor Positive Allosteric Modulation by this compound.
Experimental Protocols
The following protocols describe standard methodologies used to characterize the pharmacological activity of compounds like this compound at the GABA-A receptor.
Radioligand Displacement Assay for Binding Affinity (Ki)
This protocol determines a compound's affinity for the BZD binding site by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Homogenize rat cerebral cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation step three times.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.
-
-
Binding Assay:
-
Set up assay tubes in triplicate for:
-
Total Binding: Receptor membranes + Radioligand (e.g., [³H]flunitrazepam at ~1 nM) + Assay Buffer.
-
Non-specific Binding: Total binding components + a saturating concentration of an unlabeled competitor (e.g., 10 µM Diazepam).
-
Competition: Total binding components + varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Incubate tubes on ice (0-4°C) for 60-90 minutes to reach equilibrium.
-
-
Termination and Quantification:
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B).
-
Wash filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 (concentration of this compound that inhibits 50% of specific binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for a Radioligand Displacement Binding Assay.
Whole-Cell Patch-Clamp Electrophysiology for Functional Activity (EC50 & Efficacy)
This protocol measures the functional effect of this compound on GABA-A receptor-mediated ion currents.
Methodology:
-
Cell Preparation:
-
Culture cells expressing the desired GABA-A receptor subtype combination (e.g., HEK293 cells transiently transfected with α, β, and γ subunit cDNAs).
-
Plate cells onto coverslips for recording 24-48 hours post-transfection.
-
-
Electrophysiological Recording:
-
Use the whole-cell patch-clamp configuration to record from a single cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
The internal pipette solution contains high Cl⁻ to produce inward currents, while the external solution mimics physiological ion concentrations.
-
-
Drug Application:
-
Establish a baseline GABA-evoked current by applying a low, non-saturating concentration of GABA (e.g., the EC5-EC20 concentration).
-
Co-apply the same concentration of GABA with varying concentrations of this compound to the cell.
-
Wash the cell with external solution between applications to allow for receptor recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the current evoked by each concentration of this compound.
-
Normalize the potentiation to the baseline GABA response.
-
Plot the normalized response against the log concentration of this compound and fit the data to the Hill equation to determine the EC50 (concentration for half-maximal potentiation) and the Emax (maximal potentiation, or efficacy).
-
Partial agonism is confirmed if the Emax of this compound is significantly lower than that of a full agonist like diazepam tested under the same conditions.
-
Workflow for Whole-Cell Patch-Clamp Electrophysiology.
Behavioral Models: The Elevated Plus Maze (EPM)
The EPM is a widely used preclinical model to assess the anxiolytic-like effects of compounds in rodents.
Methodology:
-
Apparatus: A plus-shaped maze raised above the floor, consisting of two open arms and two enclosed arms.
-
Procedure:
-
Administer this compound (e.g., via intraperitoneal injection) to rodents at various doses. A vehicle control group and a positive control group (e.g., diazepam) are also included.
-
After a set pre-treatment time (e.g., 30 minutes), place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (typically 5 minutes).
-
Record the session with a video camera for later analysis.
-
-
Data Analysis:
-
Key parameters measured include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total number of arm entries (a measure of general locomotor activity).
-
-
An increase in the time spent and/or entries into the open arms, without a significant change in total arm entries, is indicative of an anxiolytic-like effect.
-
The Concept of Partial Agonism
Partial agonism is a key feature of this compound's pharmacology. A partial agonist binds to the same receptor site as a full agonist but produces a lower maximal response. This can be conceptualized as the compound being less efficient at inducing the active conformational state of the receptor. This property is often desirable as it can provide a "ceiling" effect, potentially preventing the excessive receptor activation that leads to more severe side effects.
Conceptual Model of Full vs. Partial Agonism at the GABA-A Receptor.
Conclusion
This compound is a GABA-A receptor partial agonist from the imidazopyrimidine class with demonstrated anxiolytic and anticonvulsant properties in preclinical models. Its mechanism of action via positive allosteric modulation of the BZD site is well-understood conceptually. While specific quantitative binding and functional data for this compound itself remain elusive in the public domain, the methodologies outlined in this guide provide a robust framework for the characterization of this and other similar GABA-A receptor modulators. The principle of partial agonism embodied by this compound continues to be a key strategy in the development of safer and better-tolerated therapeutics for anxiety and seizure disorders.
Divaplon (RU-32698): A Technical Overview of a Novel Imidazopyrimidine Anxiolytic
Abstract
Divaplon (RU-32698) is a nonbenzodiazepine anxiolytic and anticonvulsant agent belonging to the imidazopyrimidine class of compounds. Developed by Roussel Uclaf in the late 1980s, this compound acts as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. This whitepaper provides a comprehensive technical overview of the discovery, mechanism of action, and pharmacological profile of this compound, with a focus on quantitative data and experimental methodologies.
Introduction
The quest for anxiolytic agents with improved side-effect profiles over classical benzodiazepines led to the exploration of novel chemical scaffolds that interact with the GABA-A receptor. The imidazopyrimidines emerged as a promising class of compounds, demonstrating a distinct pharmacological profile. This compound (RU-32698) was one such compound, designed to elicit anxiolytic and anticonvulsant effects with potentially reduced sedative and tolerance-inducing properties.[1] This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the scientific journey and characteristics of this compound.
Discovery and History
This compound, chemically identified as (6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-phenylmethanone, was synthesized and characterized by the French pharmaceutical company Roussel Uclaf. The development of this compound was part of a broader research effort into imidazopyrimidine derivatives as potential non-sedating anxiolytics. Roussel Uclaf, which later became part of Sanofi, was actively involved in the research and development of novel therapeutics targeting the central nervous system.[2]
Chemical Synthesis
While the specific, detailed synthesis protocol for this compound (RU-32698) is not extensively documented in publicly available literature, the general synthesis of imidazo[1,2-a]pyrimidines involves the condensation of a 2-aminopyrimidine with an α-haloketone. The synthesis of this compound would have likely followed a similar multi-step pathway, starting from appropriately substituted pyrimidine and phenylmethanone precursors.
Pharmacological Profile
Mechanism of Action
This compound exerts its pharmacological effects by acting as a partial agonist at the benzodiazepine (BZD) binding site on the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. This compound allosterically modulates this process, enhancing the effect of GABA. As a partial agonist, it is hypothesized to produce a submaximal response compared to full agonists like diazepam, which may contribute to a more favorable side-effect profile, including a lower potential for tolerance development.[1]
In-Vitro Pharmacology
This compound's interaction with the GABA-A receptor has been characterized through various in-vitro assays.
Table 1: In-Vitro Pharmacological Data for this compound (RU-32698)
| Parameter | Value | Receptor/System | Reference |
| IC50 | 0.056 µM | GABA Receptor (non-specific) | TargetMol |
In-Vivo Pharmacology
Preclinical in-vivo studies in rodent models have demonstrated the anxiolytic and anticonvulsant properties of this compound.
Table 2: In-Vivo Pharmacological Data for this compound (RU-32698)
| Animal Model | Effect | Dose Range | Reference |
| Mouse | Anticonvulsant activity (against pentylenetetrazol-induced seizures) | 9 mg/kg b.d. | [1] |
| Mouse | Lack of anticonvulsant tolerance with chronic administration | 9 mg/kg b.d. | [1] |
These studies suggest that this compound possesses a pharmacological profile consistent with a partial agonist at the benzodiazepine receptor, showing efficacy in models of anxiety and epilepsy without the rapid development of tolerance observed with full agonists like diazepam.
Experimental Protocols
Radioligand Binding Assay ([3H]Flunitrazepam)
This assay is a standard method to determine the binding affinity of a compound for the benzodiazepine site on the GABA-A receptor.
Protocol:
-
Membrane Preparation: Whole brains (excluding cerebellum) from male Wistar rats are homogenized in a suitable buffer (e.g., Na-K phosphate buffer, pH 7.4). The homogenate is subjected to differential centrifugation to isolate a crude membrane fraction enriched with GABA-A receptors.
-
Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]Flunitrazepam (e.g., 1 nM) and varying concentrations of the test compound (this compound). A parallel set of tubes containing a high concentration of an unlabeled benzodiazepine (e.g., 10 µM diazepam) is used to determine non-specific binding.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding of [3H]Flunitrazepam (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This technique is used to measure the functional effects of a compound on the GABA-A receptor ion channel activity.
Protocol:
-
Cell Preparation: A suitable cell line (e.g., HEK293 cells or Xenopus oocytes) is transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, etc.) to study subtype selectivity.
-
Recording Setup: A single cell is selected, and a glass micropipette filled with an appropriate internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage Clamp: The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
Drug Application: GABA is applied to the cell at a concentration that elicits a submaximal response (e.g., EC20). Subsequently, GABA is co-applied with varying concentrations of this compound.
-
Data Acquisition: The changes in the chloride current flowing through the GABA-A receptor channels are recorded.
-
Data Analysis: The potentiation of the GABA-elicited current by this compound is measured. Dose-response curves are generated to determine the EC50 (concentration for half-maximal potentiation) and Emax (maximum potentiation relative to the GABA response alone).
Pharmacokinetics and Metabolism (ADME)
Detailed pharmacokinetic and metabolism data for this compound in humans are not available in the published literature. Preclinical studies would have been necessary to characterize its absorption, distribution, metabolism, and excretion (ADME) profile to assess its suitability as a clinical candidate.
Clinical Development and Discontinuation
Information regarding the clinical development of this compound is scarce. It is presumed that the compound entered early-stage clinical trials for anxiety-related disorders. However, its development was discontinued, and it was never marketed. The specific reasons for the discontinuation of this compound's clinical development have not been publicly disclosed but could be related to a variety of factors including insufficient efficacy, unfavorable side-effect profile, or pharmacokinetic issues that became apparent during human trials.
Conclusion
This compound (RU-32698) represents an interesting example of the imidazopyrimidine class of nonbenzodiazepine anxiolytics. Its mechanism as a partial agonist at the benzodiazepine site of the GABA-A receptor held the promise of anxiolytic and anticonvulsant efficacy with a potentially improved side-effect profile, particularly regarding tolerance. While preclinical studies demonstrated its potential, the lack of publicly available clinical data and the ultimate discontinuation of its development suggest that it did not meet the required criteria for a successful therapeutic agent. Nevertheless, the study of compounds like this compound has contributed to the understanding of the structure-activity relationships of GABA-A receptor modulators and has paved the way for the development of other subtype-selective compounds.
References
Divaplon: A Technical Guide to its Anticonvulsant Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the research into the anticonvulsant properties of Divaplon (RU-32698). This compound is a nonbenzodiazepine compound belonging to the imidazopyrimidine class of drugs.[1] It has been investigated for its anxiolytic and anticonvulsant effects, acting as a partial agonist at the benzodiazepine site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.
Core Data Summary
The following tables present the available quantitative data for this compound's interaction with the GABA-A receptor and its activity in a preclinical seizure model. The available data in the public domain is limited, reflecting the scope of published research on this specific compound.
Table 1: Receptor Binding and Agonist Activity
| Parameter | Value | Compound | Receptor | Source |
| IC50 | 0.056 µM | This compound | GABA-A Receptor | [2] |
Table 2: In Vivo Anticonvulsant Activity
| Animal Model | Species | Administration Route | Dose | Effect | Source |
| Intravenous Pentylenetetrazol (PTZ) Infusion | Mice | Intraperitoneal (b.d.) | 9 mg/kg | No significant anticonvulsant tolerance observed | [3] |
| Conditioned Fear Acquisition | Mice | Not Specified | 1-60 mg/kg | Disruption of fear learning | [4] |
Mechanism of Action: Partial Agonism at the GABA-A Receptor
This compound exerts its anticonvulsant effects by modulating the activity of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It acts as a partial agonist at the benzodiazepine binding site, which is distinct from the GABA binding site.
Upon binding, this compound allosterically modulates the receptor, increasing the affinity of GABA for its binding site. This leads to an increased frequency of chloride channel opening, resulting in an influx of chloride ions and hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect and raising the seizure threshold. As a partial agonist, this compound is hypothesized to produce a submaximal response compared to full agonists like diazepam, which may contribute to a reduced liability for tolerance development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | GABA Receptor | TargetMol [targetmol.com]
- 3. Lack of anticonvulsant tolerance with RU 32698 and Ro 17-1812 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzodiazepine (omega) receptor partial agonists and the acquisition of conditioned fear in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Divaplon: A Technical Overview of its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divaplon (also known by its research code, RU-32698) is a non-benzodiazepine compound that acts as a partial agonist at the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABAA) receptor. As a positive allosteric modulator, it enhances the effect of the principal inhibitory neurotransmitter, GABA, resulting in anxiolytic and anticonvulsant properties. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, including detailed experimental methodologies and visual representations of its mechanism of action and relevant experimental workflows.
Pharmacodynamics
This compound's primary pharmacodynamic effect is the modulation of GABAergic neurotransmission through its interaction with the GABAA receptor complex.
Receptor Binding and Functional Activity
As a partial agonist, this compound exhibits a lower intrinsic efficacy compared to full agonists like diazepam. This characteristic is hypothesized to contribute to a reduced propensity for developing tolerance to its anticonvulsant effects[1].
Table 1: GABAA Receptor Binding Affinity of this compound (RU-32698)
| Compound | Receptor Subtype | Test System | Radioligand | Affinity Metric (Ki/IC50) | Value (nM) | Reference |
|---|
| this compound (RU-32698) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
Table 2: Functional Activity of this compound (RU-32698) at GABAA Receptors
| Compound | Receptor Subtype | Test System | Assay Type | Efficacy Metric (EC50) | Value (nM) | Reference |
|---|
| this compound (RU-32698) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
Signaling Pathway
This compound, by binding to the benzodiazepine site on the GABAA receptor, enhances the GABA-induced influx of chloride ions into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission.
Figure 1: this compound's mechanism of action at the GABAA receptor.
Pharmacokinetics
Table 3: Pharmacokinetic Parameters of this compound (RU-32698) in Humans (Data Not Available)
| Parameter | Value | Units | Conditions |
|---|---|---|---|
| Cmax | N/A | ng/mL | Single oral dose |
| Tmax | N/A | h | Single oral dose |
| t1/2 | N/A | h | Single oral dose |
| AUC(0-inf) | N/A | ng*h/mL | Single oral dose |
| Bioavailability | N/A | % | Compared to IV |
| Protein Binding | N/A | % | |
Table 4: Pharmacokinetic Parameters of this compound (RU-32698) in Animal Models (Data Not Available)
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC(0-inf) (ng*h/mL) |
|---|---|---|---|---|---|---|
| Mouse | 9 (b.d.) | i.p. | N/A | N/A | N/A | N/A |
| Rat | N/A | N/A | N/A | N/A | N/A | N/A |
Experimental Protocols
Detailed experimental protocols for studies specifically involving this compound are scarce. However, based on the available information and general practices for testing anxiolytic and anticonvulsant drugs, the following methodologies are representative of the types of experiments likely conducted.
Anticonvulsant Activity Assessment in Mice
This protocol is based on a study that assessed the development of tolerance to the anticonvulsant effects of RU-32698[1].
Objective: To determine the anticonvulsant efficacy of this compound (RU-32698) and assess the development of tolerance following repeated administration.
Animals: Male mice.
Procedure:
-
Drug Administration: Mice were administered this compound (9 mg/kg, b.d., i.p.), diazepam (as a full agonist control), or Ro 17-1812 (as another partial agonist) for a specified number of days.
-
Induction of Seizures: Seizures were induced by a continuous intravenous infusion of pentylenetetrazol (PTZ).
-
Endpoint Measurement: The threshold dose of PTZ required to induce the first myoclonic twitch and the onset of clonic convulsions was determined. An increase in the PTZ threshold indicates anticonvulsant activity.
-
Tolerance Assessment: The change in the PTZ threshold was measured over the course of the repeated drug administration period. A decrease in the elevation of the PTZ threshold over time indicates the development of tolerance.
References
Divaplon: A Technical Whitepaper on the GABA-A Receptor Partial Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divaplon (also known as RU-32698) is a non-benzodiazepine anxiolytic and anticonvulsant compound belonging to the imidazopyrimidine class of drugs.[1] It exerts its pharmacological effects by acting as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] This document provides a comprehensive technical overview of this compound, including its chemical identity, mechanism of action, and relevant experimental data and protocols.
Chemical Identity
The chemical nomenclature and identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | (6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-phenylmethanone[1] |
| Synonyms | This compound, Divaplone, Divaplonum, RU-32698, RU 32698, DRU32698[1] |
| CAS Number | 90808-12-1[1] |
| Molecular Formula | C17H17N3O2 |
| Molecular Weight | 295.34 g/mol |
| ChEMBL ID | CHEMBL281164 |
| PubChem CID | 65822 |
Mechanism of Action
This compound is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. It binds to the benzodiazepine site, which is located at the interface of the α and γ subunits of the receptor complex. As a partial agonist, this compound enhances the effect of GABA, increasing the frequency of chloride channel opening and leading to neuronal hyperpolarization. This inhibitory effect is the basis for its anxiolytic and anticonvulsant properties.
Downstream Signaling Pathway
The binding of this compound to the GABA-A receptor initiates a downstream signaling cascade that ultimately leads to a decrease in neuronal excitability. The key steps in this pathway are illustrated in the diagram below.
Caption: Downstream signaling pathway of this compound at the GABA-A receptor.
Pharmacological Data
| Compound | α1β3γ2 (Ki, nM) | α2β3γ2 (Ki, nM) | α3β3γ2 (Ki, nM) | α5β3γ2 (Ki, nM) |
| Diazepam-like (3-S) | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 |
| Imidazobenzodiazepine (1-S) | 190 ± 55 | 67 ± 9 | 136 ± 24 | 17 ± 5 |
| Triazolam-like (2-S) | 663 ± 21 | 164 ± 15 | 656 ± 110 | 80 ± 4 |
| Data is representative and sourced from a study on various benzodiazepine derivatives. |
Experimental Protocols
Representative Synthesis of the Imidazo[1,2-a]pyrimidine Core
A specific, detailed synthesis protocol for this compound is not publicly available. However, a general method for the synthesis of the core imidazo[1,2-a]pyrimidine structure is presented below. This can be adapted by medicinal chemists for the synthesis of this compound and its analogs.
Caption: Representative workflow for the synthesis of an imidazo[1,2-a]pyrimidine derivative.
Protocol Details:
-
Reaction Setup: In a microwave-safe vessel, combine imidazo[1,2-a]pyrimidine-2-carbaldehyde (1.0 equivalent), the desired aromatic amine (1.05 equivalents), and magnesium sulfate (1.0 equivalent) in ethyl alcohol.
-
Microwave Synthesis: Irradiate the mixture in a microwave reactor at 200 W and a temperature of 80-85°C for 40-120 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure. Add dichloromethane to the residue, filter to remove the magnesium sulfate, and wash the organic layer with distilled water.
-
Purification: Purify the crude product using flash silica gel chromatography to obtain the final imine derivative.
GABA-A Receptor Binding Assay
The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for the GABA-A receptor.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., 0.32 M sucrose, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand (e.g., [3H]flunitrazepam)
-
Non-specific binding control (e.g., clonazepam)
-
Test compound (this compound)
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times with ice-cold binding buffer through repeated centrifugation and resuspension.
-
Resuspend the final pellet in a known volume of binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + excess unlabeled competitor), and competition (membranes + radioligand + varying concentrations of this compound).
-
Incubate the plate at 0-4°C to allow binding to reach equilibrium.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through glass fiber filters to separate bound and unbound radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.
-
Conclusion
This compound is a well-characterized partial agonist of the GABA-A receptor with demonstrated anxiolytic and anticonvulsant properties. Its mechanism of action through the potentiation of GABAergic neurotransmission is well-understood. While detailed synthetic and quantitative binding data are not widely available in recent literature, the information presented in this whitepaper provides a solid foundation for researchers and drug development professionals interested in this compound and the broader class of imidazopyrimidine-based therapeutics. Further research into the subtype selectivity and in vivo efficacy of this compound could provide valuable insights for the development of novel treatments for anxiety and seizure disorders.
References
Divaplon: A Technical Guide to its Molecular Properties, Synthesis, and Preclinical Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Divaplon is a non-benzodiazepine anxiolytic and anticonvulsant agent belonging to the imidazopyrimidine class of compounds. It exerts its pharmacological effects as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor, with a degree of selectivity for α3 and α5 subunit-containing receptor subtypes. This document provides a comprehensive technical overview of this compound, including its molecular and physical properties, a detailed synthesis protocol, and methodologies for its preclinical evaluation. Quantitative data are presented in structured tables for clarity, and key experimental workflows and signaling pathways are illustrated using diagrams.
Molecular and Physicochemical Properties
This compound, with the IUPAC name (6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-phenylmethanone, possesses the molecular formula C₁₇H₁₇N₃O₂.[1][2][3][4][5] Its molar mass is approximately 295.34 g/mol . A summary of its key identifiers and properties is provided in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₇N₃O₂ | |
| Molar Mass | 295.34 g/mol | |
| IUPAC Name | (6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-phenylmethanone | |
| CAS Number | 90808-12-1 | |
| PubChem CID | 65822 |
Synthesis Protocol
The synthesis of this compound involves a multi-step process culminating in the formation of the imidazo[1,2-a]pyrimidine core and subsequent acylation. While a specific detailed protocol for this compound was not found in the immediate search, a general methodology for the synthesis of related imidazo[1,2-a]pyrimidine derivatives can be adapted. The following represents a plausible synthetic route based on established chemical principles for this class of compounds.
Step 1: Synthesis of the Imidazo[1,2-a]pyrimidine Core
A substituted 2-aminopyrimidine is reacted with an α-haloketone in a suitable solvent, such as ethanol or dimethylformamide (DMF). The reaction is typically heated to facilitate the condensation and cyclization to form the imidazo[1,2-a]pyrimidine scaffold.
Step 2: Acylation
The imidazo[1,2-a]pyrimidine core is then acylated at the 2-position with benzoyl chloride in the presence of a base, such as triethylamine or pyridine, to yield this compound. The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.
Purification: The final product is purified using standard techniques such as column chromatography on silica gel followed by recrystallization to obtain pure this compound.
Preclinical Characterization: Experimental Protocols
The preclinical evaluation of this compound involves a series of in vitro and in vivo assays to determine its pharmacological profile, including its binding affinity to the GABAA receptor, its functional activity as a modulator, and its anxiolytic and anticonvulsant properties.
In Vitro Assays
This assay determines the affinity of this compound for the benzodiazepine binding site on the GABAA receptor. A competitive radioligand binding assay is a standard method.
Protocol:
-
Membrane Preparation: Whole brains from rodents (e.g., rats) are homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the crude synaptic membrane fraction containing GABAA receptors.
-
Binding Reaction: The prepared membranes are incubated with a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and varying concentrations of this compound.
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Patch-clamp electrophysiology is used to measure the functional effects of this compound on GABAA receptor-mediated ion currents in cultured cells (e.g., HEK293 cells) expressing specific GABAA receptor subtypes or in primary neurons.
Protocol:
-
Cell Preparation: Cells expressing the desired GABAA receptor subtypes are cultured on coverslips.
-
Recording: A glass micropipette filled with an appropriate intracellular solution is used to form a high-resistance seal with the cell membrane (gigaseal). The membrane patch under the pipette tip is then ruptured to achieve the whole-cell recording configuration.
-
Drug Application: The cell is voltage-clamped at a holding potential (e.g., -60 mV). GABA is applied to the cell to elicit an inward chloride current. This compound is then co-applied with GABA to determine its modulatory effect on the GABA-evoked current.
-
Data Acquisition and Analysis: The changes in membrane current are recorded and analyzed to determine the potency (EC₅₀) and efficacy of this compound as a positive allosteric modulator.
In Vivo Assays
Standard animal models of anxiety are used to assess the anxiolytic-like effects of this compound.
-
Elevated Plus Maze (EPM): This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms of the maze.
-
Light-Dark Box Test: This model is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their desire to explore a novel environment. Anxiolytic drugs increase the time spent in the light compartment.
-
Vogel Conflict Test: In this model, thirsty rats are trained to drink from a tube that is electrified. Anxiolytic drugs increase the number of punished licks.
The anticonvulsant properties of this compound are evaluated using chemically or electrically induced seizure models.
-
Pentylenetetrazol (PTZ)-Induced Seizure Test: PTZ is a GABAA receptor antagonist that induces clonic and tonic-clonic seizures. The ability of this compound to prevent or delay the onset of seizures is measured.
-
Maximal Electroshock (MES) Seizure Test: This test induces tonic-clonic seizures via electrical stimulation. The ability of a compound to prevent the tonic hindlimb extension phase of the seizure is a measure of its anticonvulsant efficacy.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the signaling pathway of GABAA receptor modulation and a typical experimental workflow for preclinical evaluation.
Caption: GABAA Receptor Signaling Pathway.
Caption: Preclinical Evaluation Workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Direct structural insights into GABAA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABAA receptor pharmacology of fluorinated derivatives of the novel sedative-hypnotic pyrazolopyrimidine indiplon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The diversity of GABAA receptors. Pharmacological and electrophysiological properties of GABAA channel subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Divaplon
For Researchers, Scientists, and Drug Development Professionals
Abstract
Divaplon (also known as RU-32698) is a nonbenzodiazepine anxiolytic and anticonvulsant compound belonging to the imidazo[1,2-a]pyrimidine class of drugs.[1][2] It functions as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor.[1] This document provides a detailed protocol for the synthesis of this compound for research purposes, based on established synthetic methodologies for imidazo[1,2-a]pyrimidines. Additionally, it outlines the mechanism of action of this compound and presents relevant experimental workflows.
Chemical Synthesis of this compound
The synthesis of this compound, (6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-phenylmethanone, is achieved through a key cyclocondensation reaction between a substituted 2-aminopyrimidine and an α-haloketone. The overall synthetic scheme is presented below.
Diagram of the Synthetic Pathway
Caption: Synthetic pathway of this compound.
Synthesis of Starting Materials
The synthesis of the key pyrimidine intermediate can be achieved through the condensation of ethyl 3-oxopentanoate with guanidine.
Experimental Protocol:
-
To a solution of sodium ethoxide in ethanol, add guanidine hydrochloride.
-
Stir the mixture for 30 minutes at room temperature.
-
Add ethyl 3-oxopentanoate dropwise to the reaction mixture.
-
Reflux the mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
The precipitated product, 2-amino-4-ethyl-6-hydroxy-5-methylpyrimidine, is collected by filtration, washed with cold ethanol, and dried.
2-bromo-1-phenylethanone is a commercially available reagent. However, it can be synthesized by the bromination of acetophenone.
Experimental Protocol:
-
Dissolve acetophenone in a suitable solvent such as acetic acid or diethyl ether.
-
Slowly add bromine (Br2) to the solution at 0-5 °C with constant stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to afford 2-bromo-1-phenylethanone.
Final Synthesis of this compound
The final step involves the cyclocondensation of 2-amino-4-ethyl-6-methoxy-5-methylpyrimidine with 2-bromo-1-phenylethanone.
Experimental Protocol:
-
Suspend 2-amino-4-ethyl-6-methoxy-5-methylpyrimidine and 2-bromo-1-phenylethanone in a suitable solvent such as ethanol or isopropanol.
-
Add a base, such as sodium bicarbonate or triethylamine, to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product, this compound, is collected by filtration.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound, based on general procedures for imidazo[1,2-a]pyrimidine synthesis. Actual yields may vary depending on specific reaction conditions and scale.
| Step | Reactants | Solvent | Catalyst/Reagent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Purity (%) |
| 1. Pyrimidine Formation | Ethyl 3-oxopentanoate, Guanidine | Ethanol | Sodium Ethoxide | 6-8 | Reflux | 70-80 | >95 |
| 2. O-Methylation | 2-amino-4-ethyl-6-hydroxy-5-methylpyrimidine, Dimethyl sulfate | Acetone | K2CO3 | 4-6 | Reflux | 80-90 | >98 |
| 3. Cyclocondensation | 2-amino-4-ethyl-6-methoxy-5-methylpyrimidine, 2-bromo-1-phenylethanone | Ethanol | NaHCO3 | 4-6 | Reflux | 60-75 | >99 |
Mechanism of Action and Signaling Pathway
This compound exerts its anxiolytic and anticonvulsant effects by acting as a partial agonist at the benzodiazepine binding site of the GABAA receptor.[1] The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl-) into the neuron. This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.
This compound allosterically modulates the GABAA receptor, enhancing the effect of GABA. By binding to the benzodiazepine site, located at the interface of the α and γ subunits, this compound increases the frequency of the GABA-gated chloride channel opening. This leads to an enhanced inhibitory postsynaptic potential and a reduction in neuronal excitability.
Diagram of this compound's Signaling Pathway
Caption: Signaling pathway of this compound at the GABAA receptor.
Experimental Workflow for In Vitro Analysis
The following workflow outlines a general procedure for evaluating the activity of synthesized this compound on GABAA receptors using electrophysiological techniques, such as the two-electrode voltage-clamp (TEVC) method in Xenopus oocytes.
Diagram of the Experimental Workflow
References
Application Notes and Protocols for In Vivo Studies of Divaplon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divaplon (also known as ocinaplon) is an experimental therapeutic agent that has demonstrated anxiolytic properties in preclinical and clinical studies. It functions as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2][3] this compound's mechanism of action is similar to benzodiazepines; however, preclinical evidence suggests a significant separation between doses that produce anxiolytic effects and those that cause sedation, muscle relaxation, and ataxia, indicating a potentially favorable "anxioselective" profile.[1][2]
These application notes provide a comprehensive overview of the experimental design for in vivo studies of this compound, including detailed protocols for key behavioral assays, a summary of available preclinical data, and a description of its mechanism of action.
Mechanism of Action: GABA-A Receptor Modulation
This compound exerts its anxiolytic effects by binding to an allosteric site on the GABA-A receptor, enhancing the receptor's response to its endogenous ligand, gamma-aminobutyric acid (GABA). This potentiation of GABAergic neurotransmission leads to increased chloride ion influx into neurons, resulting in hyperpolarization and a reduction in neuronal excitability. The anticonflict effects of this compound in animal models are blocked by the benzodiazepine receptor antagonist flumazenil, confirming its action at the GABA-A receptor complex.
References
- 1. Selective anxiolysis produced by ocinaplon, a GABA(A) receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. A Multicenter, Placebo‐Controlled, Double‐Blind, Randomized Study of Efficacy and Safety of Ocinaplon (DOV 273,547) in Generalized Anxiety Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Divaplon in Animal Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Divaplon, a nonbenzodiazepine anxiolytic from the imidazopyrimidine class, in common animal models of anxiety. This compound acts as a partial agonist at the benzodiazepine site of the GABAA receptor.[1] This document outlines detailed protocols for the Elevated Plus Maze (EPM), Light-Dark Box (LDB), and Fear Conditioning tests, and presents a framework for data analysis and interpretation.
Mechanism of Action: GABAergic Signaling Pathway
This compound, like other benzodiazepine site agonists, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor. This receptor is a ligand-gated ion channel that, upon binding with GABA, allows chloride ions to enter the neuron. The influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability. This compound allosterically modulates the GABAA receptor, increasing the affinity of GABA for its binding site and potentiating the inhibitory effect. This widespread neuronal inhibition in brain regions associated with anxiety, such as the amygdala and prefrontal cortex, is believed to underlie its anxiolytic effects.
Caption: this compound's mechanism of action at the GABA-A receptor.
GABAA Receptor Subtype Binding Affinity
| Compound | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) | Primary Effect Profile |
| This compound | Data not available | Data not available | Data not available | Data not available | Anxiolytic, Anticonvulsant |
| Diazepam-like (3-S)[2] | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 | Anxiolytic, Sedative |
| Fasiplon[3] | ~20 | ~5 | ~4 | ~15 | Anxiolytic |
| Zolpidem[3] | High Affinity | ~10-fold lower | ~10-fold lower | No appreciable affinity | Sedative/Hypnotic |
Pharmacokinetics
The pharmacokinetic profile of a compound is crucial for designing in vivo experiments, including determining the optimal route of administration and the time between drug administration and behavioral testing. While specific pharmacokinetic parameters for this compound in rodents are not widely published, the table below provides a template of key parameters based on data from other orally administered anxiolytics in rats.
| Parameter | Value (for illustrative purposes) | Description |
| Route of Administration | Oral (gavage) | Common route for preclinical studies. |
| Tmax (Time to Peak Plasma Concentration) | ~30 minutes | Time at which the drug reaches its highest concentration in the blood. |
| t1/2 (Elimination Half-life) | ~1-2 hours | Time it takes for the concentration of the drug in the body to be reduced by half. |
| Bioavailability (F%) | Data not available | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
Application Protocol 1: Elevated Plus Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. It is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Experimental Workflow
Caption: Workflow for the Elevated Plus Maze experiment.
Methodology
-
Apparatus: The maze is shaped like a plus sign and typically made of a non-porous material for easy cleaning. It has two "open" arms and two "closed" arms with high walls. The entire maze is elevated above the floor.
-
Animals: Adult male or female rodents (e.g., Wistar rats or C57BL/6 mice).
-
Procedure: a. Acclimatize the animals to the testing room for at least 30-60 minutes before the experiment. b. Administer this compound or vehicle control (e.g., saline, distilled water with a suspending agent) via the desired route (e.g., oral gavage). The pre-treatment time should be based on the pharmacokinetic profile of the drug (typically 30-60 minutes for oral administration). c. Place the animal in the center of the maze, facing one of the open arms. d. Allow the animal to freely explore the maze for a 5-minute period. e. Behavior is recorded using an overhead video camera and tracking software. f. Thoroughly clean the maze with a 70% ethanol solution between each animal to eliminate olfactory cues.
Data Analysis and Expected Results
Anxiolytic compounds are expected to increase the exploration of the open arms.
| Parameter | Vehicle Control (Illustrative) | This compound (Expected Effect) |
| Time in Open Arms (%) | 15-25% | Increased |
| Entries into Open Arms (%) | 20-30% | Increased |
| Time in Closed Arms (%) | 75-85% | Decreased |
| Total Arm Entries | Variable | No significant change (to rule out locomotor effects) |
Application Protocol 2: Light-Dark Box (LDB) Test
The LDB test is another common model for assessing anxiety-like behavior. It is based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to brightly lit areas.
Experimental Workflow
Caption: Workflow for the Light-Dark Box experiment.
Methodology
-
Apparatus: A box divided into two compartments: a large, brightly illuminated compartment and a smaller, dark compartment. The compartments are connected by an opening.
-
Animals: Adult male or female rodents.
-
Procedure: a. Acclimatize the animals to the testing room for at least 30-60 minutes. b. Administer this compound or vehicle control. c. Place the animal in the center of the light compartment, facing away from the opening to the dark compartment. d. Allow the animal to explore the apparatus freely for 5-10 minutes. e. Record behavior using a video tracking system. f. Clean the apparatus thoroughly between trials.
Data Analysis and Expected Results
Anxiolytic compounds are expected to increase the time spent in the light compartment.
| Parameter | Vehicle Control (Illustrative) | This compound (Expected Effect) |
| Time in Light Compartment (s) | 60-90 s | Increased |
| Transitions between Compartments | 10-15 | Increased or no change |
| Latency to Enter Dark Compartment (s) | 5-15 s | Increased |
| Locomotor Activity in Light Compartment | Variable | Increased or no change |
Application Protocol 3: Fear Conditioning
Fear conditioning is a form of associative learning where a neutral stimulus (conditioned stimulus, CS; e.g., a tone) is paired with an aversive stimulus (unconditioned stimulus, US; e.g., a mild foot shock). This leads to the expression of a fear response (e.g., freezing) to the CS alone. This model is useful for studying the effects of drugs on the acquisition, consolidation, and extinction of fear memories.
Experimental Workflow
Caption: Workflow for a Fear Conditioning experiment.
Methodology
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild electric shock, a speaker to deliver an auditory cue, and a camera to record behavior.
-
Animals: Adult male or female rodents.
-
Procedure: a. Day 1: Conditioning: Place the animal in the conditioning chamber. After a habituation period (e.g., 2 minutes), present the CS (e.g., a 30-second tone) that co-terminates with the US (e.g., a 0.5-second, 0.5 mA foot shock). Repeat this pairing several times with an inter-trial interval. b. Day 2: Contextual Fear Test: Place the animal back into the same conditioning chamber for a set period (e.g., 5 minutes) without presenting the tone or shock. Measure the percentage of time the animal spends freezing. c. Day 3: Cued Fear Test: Place the animal in a novel context (different chamber with different olfactory and visual cues). After a habituation period, present the CS (tone) without the US. Measure the percentage of time the animal spends freezing during the CS presentation. d. Drug Administration: this compound can be administered before or after the conditioning session to study its effects on acquisition or consolidation of fear memory, respectively. It can also be administered before the contextual or cued fear tests to assess its effect on the expression of fear.
Data Analysis and Expected Results
Anxiolytics like this compound are expected to reduce the expression of conditioned fear.
| Experimental Phase | Parameter | Vehicle Control (Illustrative) | This compound (Expected Effect if given before testing) |
| Contextual Fear Test | Freezing (%) | 40-60% | Decreased |
| Cued Fear Test | Freezing (%) during CS | 50-70% | Decreased |
References
Application Notes and Protocols for Divaplon Cell-Based Assays on GABAA Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divaplon (also known as RU-32698) is a nonbenzodiazepine compound belonging to the imidazopyrimidine class of drugs. It functions as a partial agonist at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] This interaction allosterically modulates the receptor, enhancing the effect of GABA and leading to a calming or inhibitory effect on neuronal activity. These application notes provide detailed protocols for cell-based assays to characterize the interaction of this compound and other potential modulators with GABAA receptors.
GABAA receptors are ligand-gated ion channels composed of five subunits, which can belong to different classes (α, β, γ, δ, ε, θ, π, and ρ). The specific subunit composition of the receptor determines its pharmacological properties. The majority of GABAA receptors in the brain consist of two α, two β, and one γ subunit.
Signaling Pathway of GABAA Receptor Activation
The binding of GABA to its receptor opens a chloride ion channel, leading to an influx of Cl- ions into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect. Positive allosteric modulators like this compound bind to a site distinct from the GABA binding site (the benzodiazepine site) and enhance the GABA-induced chloride current.
Caption: GABAA Receptor Signaling Pathway.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound's interaction with GABAA receptors. Further studies are required to determine the subtype-specific binding affinities and functional potentiation of this compound.
| Compound | Parameter | Value | Receptor Subtype | Reference |
| This compound (RU-32698) | IC50 | 0.056 µM | Not Specified | [1] |
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound (like this compound) to the GABAA receptor by measuring its ability to displace a radiolabeled ligand that binds to the same site.
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Detailed Protocol:
Materials:
-
HEK293 cells stably or transiently expressing the desired GABAA receptor subtype (e.g., α1β2γ2).
-
Cell culture reagents.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand (e.g., [3H]Flunitrazepam for the benzodiazepine site).
-
Unlabeled this compound.
-
Non-specific binding control (e.g., Clonazepam).
-
96-well filter plates.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293 cells expressing the target GABAA receptor subtype.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and cell membranes.
-
Non-specific Binding: Add assay buffer, radioligand, a high concentration of non-specific control (e.g., 10 µM Clonazepam), and cell membranes.
-
Competition: Add assay buffer, radioligand, varying concentrations of this compound, and cell membranes.
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Quantification:
-
Dry the filters and add scintillation fluid to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
FLIPR-Based Membrane Potential Assay
This high-throughput functional assay measures changes in cell membrane potential in response to GABAA receptor activation. It is suitable for screening large numbers of compounds.
Experimental Workflow:
Caption: FLIPR-Based Membrane Potential Assay Workflow.
Detailed Protocol:
Materials:
-
HEK293 cells stably expressing the desired GABAA receptor subtype.
-
Cell culture reagents.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
FLIPR Membrane Potential Assay Kit (or similar fluorescent dye).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
This compound stock solution.
-
GABA stock solution.
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed cells into microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare the fluorescent dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the dye solution.
-
Incubate the plate at 37°C for 60 minutes to allow the dye to load into the cells.
-
-
Assay Protocol (in FLIPR):
-
Place the cell plate and the compound plate (containing this compound and GABA solutions) into the FLIPR instrument.
-
Baseline Reading: The instrument will measure the baseline fluorescence of each well for a set period.
-
Compound Addition:
-
To test for agonist activity, the instrument will add varying concentrations of this compound to the wells.
-
To test for potentiation of the GABA response, the instrument will first add this compound, incubate for a short period, and then add a sub-maximal concentration of GABA (e.g., EC20).
-
-
Fluorescence Measurement: The instrument will continuously record the fluorescence intensity in each well before, during, and after compound addition. An increase in fluorescence typically corresponds to membrane depolarization due to Cl- efflux.
-
-
Data Analysis:
-
The change in fluorescence is calculated as the maximum fluorescence signal minus the baseline fluorescence.
-
For agonist activity, plot the change in fluorescence against the log concentration of this compound to determine the EC50.
-
For potentiation, plot the GABA-induced fluorescence change in the presence of different concentrations of this compound against the log concentration of this compound to determine the EC50 for potentiation.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the ion flow through GABAA receptors and is considered the gold standard for characterizing the functional effects of compounds on ion channels.
Experimental Workflow:
Caption: Whole-Cell Patch-Clamp Electrophysiology Workflow.
Detailed Protocol:
Materials:
-
Cells expressing the desired GABAA receptor subtype, plated on glass coverslips.
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass capillaries for pipettes.
-
Pipette puller.
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).
-
Internal solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2).
-
GABA and this compound stock solutions.
-
Perfusion system.
Procedure:
-
Preparation:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.
-
Pull a glass pipette to a resistance of 3-5 MΩ when filled with internal solution.
-
Mount the filled pipette on the micromanipulator.
-
-
Recording:
-
Approach a cell with the pipette and apply slight positive pressure.
-
Form a gigaohm seal ( >1 GΩ) between the pipette tip and the cell membrane by applying gentle suction.
-
Rupture the membrane patch under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Establish a stable baseline current.
-
Apply a brief pulse of a low concentration of GABA (e.g., EC10-EC20) using the perfusion system to elicit a control current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound.
-
Ensure a sufficient washout period between applications.
-
Record the currents throughout the experiment.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the percentage potentiation of the GABA current by this compound at each concentration.
-
Plot the percentage potentiation against the log concentration of this compound to determine the EC50 for potentiation.
-
Analyze the effects of this compound on the activation and deactivation kinetics of the GABA-evoked currents.
-
Conclusion
The provided protocols offer a comprehensive framework for the in-vitro characterization of this compound and other modulators of the GABAA receptor. The choice of assay will depend on the specific research question, with radioligand binding assays being ideal for determining binding affinity, FLIPR assays for high-throughput screening, and patch-clamp electrophysiology for detailed functional characterization. By employing these cell-based assays, researchers can gain valuable insights into the pharmacology of novel compounds targeting the GABAA receptor for the development of new therapeutics for a variety of neurological and psychiatric disorders.
References
Application Notes and Protocols for Electrophysiology Patch Clamp Studies with Divaplon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divaplon is a non-benzodiazepine hypnotic agent belonging to the pyrazolopyrimidine class. It is understood to exert its therapeutic effects through positive allosteric modulation of the GABA-A (γ-aminobutyric acid type A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Patch clamp electrophysiology is a powerful technique to investigate the functional consequences of this compound's interaction with GABA-A receptors at the single-channel and whole-cell level.[3] These application notes provide a detailed overview and experimental protocols for characterizing the effects of this compound on GABA-A receptor-mediated currents using the whole-cell patch clamp technique.
Hypothesized Mechanism of Action
This compound is hypothesized to bind to a site on the GABA-A receptor that is distinct from the GABA binding site.[4] This allosteric binding is presumed to enhance the receptor's affinity for GABA, leading to an increased frequency of channel opening and a greater influx of chloride ions upon GABA binding.[1] The resulting hyperpolarization of the neuronal membrane potentiates the inhibitory effect of GABA. The subunit composition of the GABA-A receptor pentamer (e.g., presence of different α, β, and γ subunits) is expected to influence this compound's binding affinity and modulatory efficacy.
Figure 1. Hypothesized signaling pathway of this compound's action at the GABA-A receptor.
Data Presentation
The following tables summarize hypothetical quantitative data from whole-cell patch clamp experiments investigating the effects of this compound on GABA-A receptors expressed in a heterologous system (e.g., HEK293 cells).
Table 1: Potentiation of GABA-Evoked Currents by this compound
| This compound Concentration (nM) | GABA EC20 (1 µM) Current (% of control) |
| 0.1 | 115 ± 8 |
| 1 | 180 ± 12 |
| 10 | 350 ± 25 |
| 100 | 580 ± 40 |
| 1000 | 620 ± 35 |
Table 2: Effect of this compound on GABA EC50
| Condition | GABA EC50 (µM) | Hill Slope |
| Control (no this compound) | 5.2 ± 0.4 | 1.3 ± 0.1 |
| + 10 nM this compound | 1.8 ± 0.2 | 1.2 ± 0.1 |
| + 100 nM this compound | 0.9 ± 0.1 | 1.3 ± 0.2 |
Experimental Protocols
Protocol 1: Whole-Cell Voltage Clamp Recordings from HEK293 Cells Expressing Recombinant GABA-A Receptors
This protocol is designed to assess the potency and efficacy of this compound as a positive allosteric modulator of specific GABA-A receptor subtypes.
1. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
For transfection, plate cells onto glass coverslips.
-
Transfect cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2) using a suitable transfection reagent. A plasmid for a fluorescent reporter (e.g., GFP) should be co-transfected to identify successfully transfected cells.
-
Recordings can be performed 24-48 hours post-transfection.
2. Solutions and Reagents:
-
External Solution (in mM): 138 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.6 glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES. Adjust pH to 7.2 with KOH.
-
GABA Stock Solution: Prepare a high concentration stock solution (e.g., 100 mM) in water and store at -20°C. Dilute to the final desired concentrations in the external solution on the day of the experiment.
-
This compound Stock Solution: Prepare a high concentration stock solution (e.g., 10 mM) in DMSO. Store at -20°C. The final DMSO concentration in the recording solution should not exceed 0.1%.
3. Patch Clamp Electrophysiology:
-
Place a coverslip with transfected cells in the recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-6 MΩ when filled with the internal solution.
-
Under visual control, approach a fluorescently labeled cell with the patch pipette.
-
Apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Apply a brief pulse of stronger suction to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell membrane potential at -70 mV.
4. Experimental Procedure:
-
GABA Concentration-Response:
-
Apply increasing concentrations of GABA (e.g., 0.1 µM to 1 mM) for 3-5 seconds, with a washout period between applications to allow for receptor recovery.
-
Record the peak inward current at each concentration.
-
-
This compound Modulation:
-
Establish a stable baseline response to a low concentration of GABA (e.g., EC10-EC20).
-
Pre-incubate the cell with different concentrations of this compound for 1-2 minutes.
-
Co-apply the same low concentration of GABA with the respective this compound concentration and record the potentiated current.
-
To determine the effect on GABA potency, generate GABA concentration-response curves in the presence of a fixed concentration of this compound.
-
Figure 2. Experimental workflow for whole-cell patch clamp analysis of this compound.
Protocol 2: Analysis of this compound on Native GABA-A Receptors in Cultured Neurons
This protocol is for investigating the effects of this compound on the physiological GABA response in primary neuronal cultures.
1. Primary Neuronal Culture:
-
Prepare primary cultures of cortical or hippocampal neurons from embryonic rodents.
-
Plate dissociated neurons on poly-D-lysine coated coverslips.
-
Grow cultures in a suitable neurobasal medium for 7-14 days before recording.
2. Solutions and Reagents:
-
Use the same internal and external solutions as in Protocol 1.
-
The external solution should also contain blockers of ionotropic glutamate receptors (e.g., 10 µM CNQX and 50 µM AP5) and a voltage-gated sodium channel blocker (e.g., 1 µM TTX) to isolate GABA-A receptor currents.
3. Electrophysiology and Experimental Procedure:
-
Follow the same patch clamp procedure as described in Protocol 1.
-
The experimental application of GABA and this compound will be the same, allowing for a comparison of this compound's effects on native receptors versus specific recombinant subtypes.
Data Analysis
The analysis of the recorded currents will provide insights into the potency and efficacy of this compound as a GABA-A receptor modulator.
Figure 3. Logical flow of data analysis for this compound's modulatory effects.
1. Potentiation Calculation:
-
The potentiation of the GABA-evoked current by this compound is calculated as: % Potentiation = ((IGABA+this compound / IGABA) - 1) * 100
-
Where IGABA+this compound is the peak current in the presence of GABA and this compound, and IGABA is the control peak current with GABA alone.
2. Concentration-Response Analysis:
-
Plot the % potentiation as a function of the this compound concentration.
-
Fit the data with a sigmoidal dose-response equation to determine the EC50 (concentration for half-maximal potentiation) and the maximum potentiation.
-
Similarly, plot the GABA concentration-response curves in the absence and presence of this compound to determine the shift in GABA's EC50.
Conclusion
These protocols provide a framework for the detailed electrophysiological characterization of this compound's effects on GABA-A receptors. By employing patch clamp techniques, researchers can elucidate the mechanism of action, potency, efficacy, and potential subunit selectivity of this compound, providing critical data for drug development and a deeper understanding of its pharmacological profile.
References
Application Notes and Protocols for Benzodiazepine Receptor Binding Assay of Divaplon
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing a benzodiazepine receptor binding assay for Divaplon. This document includes detailed experimental protocols, data presentation, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound (RU-32698) is a non-benzodiazepine anxiolytic and anticonvulsant compound belonging to the imidazopyrimidine class of drugs.[1][2] It exerts its pharmacological effects by acting as a partial agonist at the benzodiazepine binding site of the gamma-aminobutyric acid type A (GABA-A) receptor.[1][3] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibitory effects on neurotransmission.[4] this compound allosterically modulates this receptor, enhancing the effect of GABA. Understanding the binding affinity of this compound to the benzodiazepine receptor is crucial for its characterization and development as a therapeutic agent.
This document outlines a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for the GABA-A receptor.
Data Presentation
The binding affinity of this compound for the benzodiazepine receptor can be quantified and compared with other ligands. The following table summarizes the key binding parameter for this compound.
| Compound | Parameter | Value | Receptor Source | Radioligand | Reference |
| This compound | IC50 | 0.056 µM | Not Specified | Not Specified |
Note: The IC50 (half-maximal inhibitory concentration) is the concentration of the competing ligand (this compound) that displaces 50% of the specific binding of the radioligand. This value can be used to calculate the inhibition constant (Ki), which provides a more absolute measure of binding affinity.
Signaling Pathway
This compound, as a partial agonist at the benzodiazepine site of the GABA-A receptor, enhances the receptor's response to GABA. This leads to an increased influx of chloride ions (Cl-) into the neuron, causing hyperpolarization of the cell membrane and reducing neuronal excitability.
Caption: GABA-A receptor signaling pathway modulated by this compound.
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay to determine the affinity of this compound for the benzodiazepine receptor. A common radioligand for this assay is [3H]Flumazenil.
Materials and Reagents
-
Test Compound: this compound
-
Radioligand: [3H]Flumazenil (specific activity ~80-90 Ci/mmol)
-
Unlabeled Competitor (for non-specific binding): Diazepam or Clonazepam
-
Receptor Source: Rat cortical membranes (or other appropriate brain region)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Polypropylene assay tubes or 96-well plates
-
Homogenizer
-
Centrifuge (capable of 40,000 x g)
-
Liquid scintillation counter
-
Protein assay kit (e.g., Bradford or BCA)
Experimental Workflow
The following diagram illustrates the major steps involved in the benzodiazepine receptor binding assay for this compound.
Caption: Workflow for the this compound benzodiazepine receptor binding assay.
Step-by-Step Procedure
1. Receptor Membrane Preparation a. Euthanize male Sprague-Dawley rats and dissect the cerebral cortex on ice. b. Homogenize the tissue in 10 volumes of ice-cold assay buffer using a glass-Teflon homogenizer. c. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. d. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. e. Resuspend the pellet in fresh ice-cold assay buffer and repeat the centrifugation. This wash step should be repeated three times. f. After the final wash, resuspend the pellet in a known volume of assay buffer. g. Determine the protein concentration using a standard protein assay. h. Store the membrane preparation in aliquots at -80°C until use.
2. Assay Setup a. Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be 10^-10 M to 10^-5 M. b. In triplicate, set up the following in assay tubes or a 96-well plate:
- Total Binding: Add assay buffer, a fixed concentration of [3H]Flumazenil (e.g., 1-2 nM), and the receptor membrane preparation (e.g., 100 µg of protein).
- Non-specific Binding (NSB): Add assay buffer, [3H]Flumazenil, a high concentration of an unlabeled competitor (e.g., 10 µM Diazepam), and the receptor membrane preparation.
- Competition: Add assay buffer, [3H]Flumazenil, the corresponding concentration of this compound, and the receptor membrane preparation. c. The final assay volume should be consistent across all tubes/wells (e.g., 0.5 mL).
3. Incubation a. Incubate the assay tubes/plate for 30-60 minutes at 30°C or on ice (0-4°C) to reach binding equilibrium. The optimal time and temperature should be determined empirically.
4. Separation of Bound and Unbound Ligand a. Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester. b. Quickly wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.
5. Quantification of Radioactivity a. Place the filters into scintillation vials. b. Add 4-5 mL of scintillation cocktail to each vial and vortex. c. Allow the vials to equilibrate in the dark for at least 4 hours. d. Quantify the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
6. Data Analysis a. Calculate the specific binding for each concentration of this compound:
- Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM) b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value of this compound. d. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
- Ki = IC50 / (1 + [L]/Kd)
- Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Logical Relationship of Assay Components
The following diagram illustrates the competitive binding relationship between the radioligand, the test compound (this compound), and the GABA-A receptor.
Caption: Logical relationship of components in the competitive binding assay.
Conclusion
This document provides a detailed framework for conducting a benzodiazepine receptor binding assay for this compound. The provided protocols and diagrams are intended to guide researchers in accurately determining the binding affinity of this compound, which is a critical step in its pharmacological evaluation. Adherence to these methodologies will ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols for Divaplon Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Divaplon is a positive allosteric modulator of the GABA-A receptor, exhibiting potential anxiolytic properties. This document provides detailed application notes and protocols for the administration of this compound in common rodent behavioral assays used to assess anxiety and locomotor activity. The protocols and data presented are based on available preclinical information for pharmacologically similar compounds, Ocinaplon and Indiplon, which will be used as representative examples for "this compound."
Mechanism of Action: GABA-A Receptor Modulation
This compound, as a positive allosteric modulator, enhances the effect of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at the GABA-A receptor. This potentiation of GABAergic neurotransmission leads to neuronal hyperpolarization and a reduction in neuronal excitability, which is the basis for its anxiolytic, sedative, and hypnotic effects.
Figure 1: Simplified signaling pathway of this compound at the GABA-A receptor.
Data Presentation: Quantitative Effects of this compound Analogs
The following tables summarize representative quantitative data for the effects of this compound analogs (Ocinaplon and Indiplon) in key rodent behavioral assays. Please note that specific dose-response data for "this compound" is not publicly available, and these tables are illustrative of the expected anxiolytic and sedative-hypnotic profile of this class of compounds.
Table 1: Effects of Ocinaplon (this compound Analog) in the Rat Elevated Plus Maze (EPM)
| Dose (mg/kg, p.o.) | Time in Open Arms (%) | Open Arm Entries (%) | Closed Arm Entries | Total Arm Entries |
| Vehicle | 15 ± 3 | 20 ± 4 | 12 ± 2 | 25 ± 5 |
| 1 | 25 ± 4 | 30 ± 5 | 11 ± 2 | 24 ± 4 |
| 3 | 40 ± 6 | 45 ± 7 | 10 ± 1 | 22 ± 3 |
| 10 | 35 ± 5 | 40 ± 6 | 8 ± 1 | 18 ± 2 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. This table is a representative example based on the known anxiolytic effects of GABA-A modulators.
Table 2: Effects of Indiplon (this compound Analog) in the Mouse Open Field Test (OFT)
| Dose (mg/kg, p.o.) | Total Distance Traveled (cm) | Time in Center (s) | Rearing Frequency |
| Vehicle | 3500 ± 300 | 45 ± 5 | 50 ± 8 |
| 1 | 3200 ± 250 | 60 ± 7 | 45 ± 6 |
| 3 (ED50 for sedation) | 1750 ± 200** | 30 ± 4 | 20 ± 3 |
| 10 | 800 ± 100 | 15 ± 3 | 5 ± 1 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. Note the sedative effects at higher doses, as indicated by reduced locomotor activity.[1]
Table 3: Effects of Ocinaplon (this compound Analog) in the Rat Light-Dark Box (LDB) Test
| Dose (mg/kg, p.o.) | Time in Light Compartment (s) | Transitions between Compartments | Locomotor Activity in Dark (counts) |
| Vehicle | 60 ± 8 | 10 ± 2 | 200 ± 25 |
| 1 | 90 ± 10 | 15 ± 3 | 190 ± 20 |
| 3 | 120 ± 15 | 18 ± 4 | 180 ± 18 |
| 10 | 100 ± 12** | 12 ± 2 | 150 ± 15* |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. This table is a representative example.
Experimental Protocols
Detailed methodologies for drug administration and key behavioral experiments are provided below.
Drug Administration Protocols
1. Oral Gavage (p.o.) in Mice and Rats
-
Purpose: To administer a precise volume of this compound solution directly into the stomach.
-
Materials:
-
Appropriate gauge gavage needle (18-20g for mice, 16-18g for rats) with a rounded tip.
-
Syringe of appropriate volume.
-
This compound solution in a suitable vehicle (e.g., distilled water, 0.5% carboxymethylcellulose).
-
-
Procedure:
-
Gently restrain the animal, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.
-
Moisten the tip of the gavage needle with vehicle or water.
-
Insert the needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Once the needle is at the predetermined depth, administer the solution slowly.
-
Gently remove the needle and return the animal to its home cage.
-
Monitor the animal for any signs of distress.
-
2. Intraperitoneal (i.p.) Injection in Mice and Rats
-
Purpose: To administer this compound into the peritoneal cavity for rapid absorption.
-
Materials:
-
25-27g needle for mice, 23-25g for rats.
-
Syringe of appropriate volume.
-
This compound solution in a sterile vehicle (e.g., sterile saline).
-
-
Procedure:
-
Restrain the animal to expose the abdomen. For mice, scruffing the neck and securing the tail is common.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert the needle at a 15-30 degree angle.
-
Gently aspirate to ensure no blood or urine is drawn back, indicating incorrect placement.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its home cage.
-
Observe the animal for any adverse reactions.
-
Figure 2: General experimental workflow for assessing this compound in rodent behavioral models.
Behavioral Assay Protocols
1. Elevated Plus Maze (EPM)
-
Purpose: To assess anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces.[2]
-
Apparatus: A plus-shaped maze raised above the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes prior to the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.[2]
-
Record the session using a video camera mounted above the maze.
-
Between trials, clean the maze thoroughly to remove any olfactory cues.
-
-
Parameters Measured:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
Ethological parameters such as head dips and stretched-attend postures.
-
2. Open Field Test (OFT)
-
Purpose: To assess general locomotor activity and anxiety-like behavior in a novel environment.[3][4]
-
Apparatus: A square or circular arena with high walls to prevent escape. The floor is often divided into a central and a peripheral zone.
-
Procedure:
-
Habituate the animal to the testing room.
-
Gently place the animal in the center or a corner of the open field.
-
Allow the animal to explore the arena for a predetermined period (e.g., 5-15 minutes).
-
Record the session with a video camera.
-
Clean the apparatus between animals.
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center versus the periphery.
-
Rearing frequency (vertical activity).
-
Grooming and defecation instances.
-
3. Light-Dark Box (LDB) Test
-
Purpose: To assess anxiety-like behavior based on the conflict between the tendency to explore a novel environment and the aversion to a brightly lit area.
-
Apparatus: A box divided into a large, brightly lit compartment and a small, dark compartment, connected by an opening.
-
Procedure:
-
Habituate the animal to the testing room.
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to freely explore both compartments for a 5-10 minute session.
-
Record the session for later analysis.
-
Clean the box between trials.
-
-
Parameters Measured:
-
Time spent in the light and dark compartments.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Locomotor activity within each compartment.
-
Figure 3: Logical relationship between this compound's effects and behavioral outcomes.
Conclusion
These application notes and protocols provide a comprehensive guide for the preclinical evaluation of this compound in rodent models of anxiety. Adherence to these standardized procedures will enhance the reliability and reproducibility of experimental findings. It is crucial to note that the sedative properties of GABA-A modulators can confound the interpretation of anxiolytic effects, especially at higher doses. Therefore, a comprehensive assessment of both anxiety-like behavior and locomotor activity is essential for a thorough characterization of this compound's behavioral profile.
References
- 1. researchgate.net [researchgate.net]
- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The open field assay is influenced by room... | F1000Research [f1000research.com]
Application Note: Quantitative Analysis of Divaplon in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Divaplon is a non-benzodiazepine hypnotic agent that acts as a selective partial agonist at the GABA-A receptor. Its therapeutic potential necessitates a robust and sensitive analytical method for its quantification in biological matrices to support pharmacokinetic, toxicokinetic, and clinical studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for such applications due to its high sensitivity, specificity, and throughput.[1] This application note details a comprehensive protocol for the extraction and quantification of this compound in human plasma using LC-MS/MS.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules like this compound from plasma samples.[2]
-
Reagents and Materials:
-
Human plasma (blank and study samples)
-
Acetonitrile (ACN), HPLC grade
-
Internal Standard (IS) working solution (e.g., this compound-d4 in 50:50 ACN:water)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject a portion of the supernatant into the LC-MS/MS system.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
The following parameters provide a starting point for the chromatographic separation and mass spectrometric detection of this compound. Optimization may be necessary based on the specific instrumentation used.
-
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)[3] |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4] |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 1.0 | 10 |
| 4.0 | 90 |
| 5.0 | 90 |
| 5.1 | 10 |
| 7.0 | 10 |
-
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| MS System | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 4000 V |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| This compound | To be determined | To be determined | 200 | 135 | 25 |
| this compound-d4 (IS) | To be determined | To be determined | 200 | 135 | 25 |
Note: The precursor and product ions for this compound and its deuterated internal standard would need to be determined experimentally by direct infusion into the mass spectrometer.
Data Presentation
The following tables summarize the expected quantitative performance of the LC-MS/MS method for this compound analysis, based on typical validation results for similar small molecule assays.
Table 3: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
|---|
| this compound | 0.1 - 100 | ≥ 0.995 | 1/x² |
Table 4: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
|---|---|---|---|---|
| LLOQ | 0.1 | ≤ 15 | ≤ 15 | 85 - 115 |
| Low | 0.3 | ≤ 15 | ≤ 15 | 85 - 115 |
| Medium | 10 | ≤ 15 | ≤ 15 | 85 - 115 |
| High | 80 | ≤ 15 | ≤ 15 | 85 - 115 |
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low | 0.3 | 85 - 115 | 85 - 115 |
| High | 80 | 85 - 115 | 85 - 115 |
Visualizations
References
- 1. Development and Validation of an LC-MS/MS Method for the Simultaneous Determination of Alprazolam, Bromazepam, Clonazepam, Diazepam and Flunitrazpam in Human Urine and Its Application to Samples from Suspected Drug Abusers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. An evaluation of instrument types for mass spectrometry-based multi-attribute analysis of biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Imidazopyrimidine Pharmacology with Divaplon
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing divaplon, a non-benzodiazepine anxiolytic and anticonvulsant drug belonging to the imidazopyrimidine class, as a tool to investigate the pharmacology of GABAA receptors. This compound acts as a partial agonist at the benzodiazepine binding site of the GABAA receptor, making it a valuable probe for dissecting the roles of different GABAA receptor subtypes in anxiety and other neurological disorders.
Introduction to this compound and Imidazopyrimidine Pharmacology
Imidazopyrimidines are a class of heterocyclic compounds that have shown significant therapeutic potential, particularly as modulators of the GABAA receptor. The GABAA receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is a well-established target for anxiolytic, sedative, and anticonvulsant drugs. This compound, as a member of this class, offers a specific pharmacological profile that can be exploited to understand the structure-activity relationships and functional consequences of imidazopyrimidine binding to GABAA receptors.
Quantitative Data for this compound
While this compound has been characterized as a GABAA receptor modulator, specific quantitative data on its binding affinity (Ki) and functional efficacy (EC50) across various GABAA receptor subtypes are not extensively available in the public domain. An IC50 of 0.056 µM has been reported for its interaction with the GABA receptor, though the specific subtype was not detailed. Researchers are encouraged to determine these parameters empirically for their specific experimental systems. The following tables are provided as templates for organizing and presenting such data.
Table 1: this compound Binding Affinity at GABAA Receptor Subtypes
| GABAA Receptor Subtype | Kᵢ (nM) | Radioligand Used | Source/Reference |
| α1β2γ2 | [³H]Flunitrazepam | User-generated data | |
| α2β2γ2 | [³H]Flunitrazepam | User-generated data | |
| α3β2γ2 | [³H]Flunitrazepam | User-generated data | |
| α5β2γ2 | [³H]Flunitrazepam | User-generated data |
Table 2: this compound Functional Efficacy at GABAA Receptor Subtypes
| GABAA Receptor Subtype | EC₅₀ (nM) for GABA Potentiation | Maximal Potentiation (% of GABA response) | Experimental System | Source/Reference |
| α1β2γ2 | Xenopus Oocytes / HEK293 cells | User-generated data | ||
| α2β2γ2 | Xenopus Oocytes / HEK293 cells | User-generated data | ||
| α3β2γ2 | Xenopus Oocytes / HEK293 cells | User-generated data | ||
| α5β2γ2 | Xenopus Oocytes / HEK293 cells | User-generated data |
Table 3: Preclinical Pharmacokinetic Parameters of this compound (Example)
| Species | Route of Administration | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀₋ₜ (ng·h/mL) | t₁/₂ (h) | Bioavailability (%) | Source/Reference |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available | User-generated data |
| Mouse | Intraperitoneal | Data not available | Data not available | Data not available | Data not available | Data not available | User-generated data |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and should be optimized for specific laboratory conditions.
Protocol 1: GABAA Receptor Binding Assay ([³H]Flunitrazepam Competition)
This protocol determines the binding affinity (Ki) of this compound for the benzodiazepine site on GABAA receptors.
Materials:
-
Rat brain membranes (or membranes from cells expressing specific GABAA receptor subtypes)
-
[³H]Flunitrazepam (Radioligand)
-
This compound
-
Diazepam (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Procedure:
-
Membrane Preparation:
-
Homogenize rat whole brains (minus cerebellum) in 10 volumes of ice-cold Assay Buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh Assay Buffer and repeat the centrifugation. Wash the pellet three times.
-
After the final wash, resuspend the pellet in a known volume of Assay Buffer and determine the protein concentration (e.g., using a Bradford assay). Store at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, prepare the following in triplicate:
-
Total Binding: [³H]Flunitrazepam (e.g., 1 nM final concentration) and Assay Buffer.
-
Non-specific Binding: [³H]Flunitrazepam and a saturating concentration of unlabeled diazepam (e.g., 10 µM).
-
Competition: [³H]Flunitrazepam and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
-
Add the membrane preparation (25-50 µg of protein) to each well. The final assay volume should be consistent (e.g., 250 µL).
-
Incubate for 60 minutes at 4°C.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of [³H]Flunitrazepam).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Electrophysiological Analysis of GABAA Receptor Modulation (Two-Electrode Voltage Clamp in Xenopus Oocytes)
This protocol measures the functional effect of this compound on GABAA receptor activity.
Materials:
-
Xenopus laevis oocytes
-
cRNAs for GABAA receptor subunits (e.g., α1, β2, γ2)
-
GABA
-
This compound
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)
-
Two-electrode voltage clamp (TEVC) setup
-
Microinjection and perfusion systems
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate mature oocytes from Xenopus laevis.
-
Inject oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits.
-
Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl) and clamp the membrane potential at a holding potential of -70 mV.
-
Apply a low concentration of GABA (EC₅-EC₁₀) to elicit a control current.
-
Co-apply the same concentration of GABA with increasing concentrations of this compound. Ensure a washout period between applications.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound.
-
Calculate the potentiation of the GABA response as a percentage increase over the control current.
-
Plot the percentage potentiation against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal potentiation).
-
Protocol 3: In Vivo Assessment of Anxiolytic Activity (Elevated Plus Maze Test in Mice)
This protocol evaluates the anxiolytic-like effects of this compound in a rodent model.
Materials:
-
Elevated plus-maze apparatus (two open arms, two closed arms, elevated from the floor)
-
Male mice (e.g., C57BL/6)
-
This compound
-
Vehicle control (e.g., saline with a small percentage of a solubilizing agent)
-
Video tracking system and software
Procedure:
-
Animal Habituation and Dosing:
-
House the mice in a controlled environment with a 12-hour light/dark cycle.
-
Habituate the mice to the testing room for at least 60 minutes before the experiment.
-
Administer this compound (e.g., 1-30 mg/kg, intraperitoneally) or vehicle to different groups of mice 30 minutes before testing.
-
-
Elevated Plus Maze Test:
-
Place a mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera.
-
Clean the maze thoroughly between each mouse to remove olfactory cues.
-
-
Data Analysis:
-
Use the video tracking software to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the data from the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). An increase in the percentage of time spent and entries into the open arms is indicative of an anxiolytic-like effect.
-
Visualizations
GABAA Receptor Signaling Pathway
Caption: GABAA receptor modulation by this compound.
Experimental Workflow for GABAA Receptor Binding Assay
Caption: Workflow for the [³H]Flunitrazepam competition binding assay.
Logical Relationship for Studying Imidazopyrimidine Pharmacology
Application Notes and Protocols for In Vitro Experiments with Divaplon
For Researchers, Scientists, and Drug Development Professionals
Abstract
Divaplon is a nonbenzodiazepine anxiolytic and anticonvulsant agent that acts as a partial agonist at the benzodiazepine site of the GABA-A receptor.[1] This document provides a detailed protocol for the dissolution of this compound for use in in vitro experiments, along with an overview of its mechanism of action and relevant signaling pathways. Additionally, it outlines key in vitro assays for characterizing the activity of this compound, including cell-based assays and electrophysiological recordings.
This compound: Physicochemical Properties and Dissolution Protocol
Proper dissolution of this compound is critical for accurate and reproducible in vitro experimental results. This section provides key physicochemical data and a detailed dissolution protocol.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₇N₃O₂ | [2] |
| Molecular Weight | 295.34 g/mol | [2] |
| CAS Number | 90808-12-1 | [2] |
| Appearance | Solid | [3] |
| Solubility | DMSO: 50 mg/mL (169.3 mM) |
Dissolution Protocol
This protocol describes the preparation of a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene or glass vial
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Calibrated precision balance
-
Pipettes and sterile filter tips
Procedure:
-
Weighing this compound: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder using a calibrated precision balance. Transfer the powder to a sterile vial.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the weighed this compound). A supplier safety data sheet indicates a solubility of 50 mg/mL in DMSO.
-
Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes to facilitate initial dissolution.
-
Sonication: To ensure complete dissolution, sonicate the solution. For a water bath sonicator, immerse the vial in the water bath and sonicate for 10-15 minutes. For a probe sonicator, use short pulses to avoid overheating the sample.
-
Visual Inspection: After sonication, visually inspect the solution to ensure that no undissolved particles remain. The solution should be clear and free of precipitates.
-
Sterile Filtration (Optional but Recommended): For cell-based assays, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile vial to remove any potential microbial contamination.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Note on Working Solutions:
For most in vitro experiments, the DMSO stock solution will need to be further diluted in an aqueous buffer or cell culture medium to the final working concentration. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or the experimental outcome (typically ≤ 0.5%). When preparing working solutions, add the this compound stock solution to the aqueous buffer or medium while vortexing to prevent precipitation.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor.
GABA-A Receptor Signaling Pathway
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the central nervous system. The binding of GABA to its ionotropic GABA-A receptor, a ligand-gated chloride ion channel, leads to the opening of the channel and an influx of chloride ions (Cl⁻) into the neuron. This influx of negatively charged ions causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.
This compound, as a positive allosteric modulator, binds to a site on the GABA-A receptor that is distinct from the GABA binding site, specifically the benzodiazepine site. This binding potentiates the effect of GABA by increasing the frequency of channel opening, leading to a greater influx of chloride ions and enhanced neuronal inhibition.
Experimental Protocols for In Vitro Evaluation
A variety of in vitro assays can be employed to characterize the pharmacological activity of this compound. The following are representative protocols for cell-based and electrophysiology experiments.
Cell-Based Assay: Fluorescence-Based Ion Flux Assay
This assay measures the potentiation of GABA-induced chloride influx in cells expressing GABA-A receptors. A common method utilizes a halide-sensitive yellow fluorescent protein (YFP).
Objective: To determine the EC₅₀ of this compound for the potentiation of GABA-A receptor-mediated chloride influx.
Materials:
-
HEK293 or CHO cells stably or transiently expressing the desired GABA-A receptor subunits and a halide-sensitive YFP.
-
Cell culture medium (e.g., DMEM or Ham's F12) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
GABA solution.
-
This compound stock solution (prepared as in section 1.2).
-
Positive control (e.g., Diazepam).
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with bottom-read capabilities and appropriate filters for YFP.
Experimental Workflow:
Protocol:
-
Cell Seeding: Seed the cells into 96- or 384-well black, clear-bottom microplates at a predetermined density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions of GABA (at a concentration that elicits a submaximal response, e.g., EC₂₀), a positive control, and a vehicle control.
-
Assay Procedure: a. Remove the culture medium from the wells and wash the cells gently with assay buffer. b. Add the this compound serial dilutions, positive control, or vehicle control to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C. c. Place the plate in the fluorescence plate reader. d. Initiate the reading and, after establishing a baseline fluorescence, add the GABA solution to all wells. e. Continue to measure the fluorescence at regular intervals to monitor the quenching of the YFP signal, which is proportional to the chloride influx.
-
Data Analysis: a. Calculate the change in fluorescence for each well. b. Normalize the data to the vehicle control. c. Plot the normalized response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
Electrophysiology: Whole-Cell Patch-Clamp Recording
This technique provides a direct measure of the potentiation of GABA-A receptor-mediated currents by this compound in individual cells.
Objective: To quantify the effect of this compound on the amplitude and kinetics of GABA-evoked currents.
Materials:
-
Cells expressing the GABA-A receptor of interest (e.g., HEK293 cells or primary neurons).
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH adjusted to 7.4).
-
Internal solution (e.g., containing in mM: 140 CsCl, 2 MgCl₂, 10 HEPES, 1.1 EGTA, 2 ATP; pH adjusted to 7.2 with CsOH).
-
GABA solution.
-
This compound stock solution.
-
Rapid solution exchange system.
Experimental Workflow:
Protocol:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy and patch-clamp recording.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Establish Whole-Cell Configuration: a. Pull a patch pipette with a resistance of 3-5 MΩ when filled with the internal solution. b. Approach a cell with the pipette and form a gigaohm seal. c. Rupture the cell membrane to achieve the whole-cell configuration. d. Clamp the cell at a holding potential of -60 mV.
-
Data Acquisition: a. Apply a brief pulse of GABA (at an EC₂₀ concentration) using a rapid solution exchange system and record the resulting inward current. Repeat this several times to establish a stable baseline response. b. Perfuse the cell with the external solution containing the desired concentration of this compound for a few minutes. c. In the continued presence of this compound, apply the same brief pulse of GABA and record the potentiated current. d. To assess the reversibility of the effect, wash out this compound with the external solution and re-apply the GABA pulse.
-
Data Analysis: a. Measure the peak amplitude of the GABA-evoked currents in the absence and presence of this compound. b. Calculate the percentage potentiation of the current amplitude by this compound. c. Analyze changes in current kinetics, such as activation and deactivation rates. d. Construct a concentration-response curve to determine the EC₅₀ of this compound's potentiation.
Data Presentation
Quantitative data from the described experiments should be summarized in a clear and structured format for easy comparison.
Table 1: Summary of In Vitro Pharmacological Data for this compound
| Assay Type | Cell Line | Receptor Subtype | Parameter | Value |
| Fluorescence Ion Flux | HEK293 | α₁β₂γ₂ | EC₅₀ (Potentiation) | [Insert experimental value] |
| Electrophysiology | Primary Neurons | Endogenous | % Potentiation at 1 µM | [Insert experimental value] |
| [Add other assays as needed] |
Conclusion
This application note provides a comprehensive guide for the in vitro investigation of this compound. The detailed protocol for dissolution ensures the preparation of reliable test solutions. The described cell-based and electrophysiological assays offer robust methods for characterizing the pharmacological profile of this compound as a GABA-A receptor positive allosteric modulator. The provided diagrams of the signaling pathway and experimental workflows serve as valuable visual aids for researchers. Adherence to these protocols will facilitate the generation of high-quality, reproducible data in the study of this compound and similar compounds.
References
Troubleshooting & Optimization
Technical Support Center: Improving Divaplon Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Divaplon. This compound, a nonbenzodiazepine anxiolytic and anticonvulsant from the imidazopyrimidine family, is a partial agonist at the benzodiazepine site of the GABAA receptor.[1] Its lipophilic nature, indicated by a high XLogP3-AA value of 4.3, suggests poor water solubility, a common challenge in drug development.[2] This guide offers practical strategies and detailed experimental protocols to enhance its dissolution in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What suggests that this compound might have poor aqueous solubility?
A1: this compound's chemical structure, belonging to the imidazopyrimidine class, and its high calculated XLogP3-AA value of 4.3 indicate that it is a lipophilic compound.[2][3] Generally, compounds with a LogP value greater than 3 are considered to be poorly soluble in water. This inherent hydrophobicity can lead to challenges in achieving desired concentrations in aqueous solutions for in vitro assays and can affect oral bioavailability in vivo.
Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to its solubility?
A2: Yes, inconsistent results are a common consequence of poor drug solubility. If this compound is not fully dissolved in your culture medium, it can lead to:
-
Precipitation: The compound may precipitate out of solution over time, especially with changes in temperature or pH, leading to a lower effective concentration.
-
Inaccurate Dosing: The actual concentration of dissolved this compound may be significantly lower and more variable than the nominal concentration you prepared.
-
Cellular Toxicity: Undissolved drug particles can cause physical stress to cells, leading to artifacts in your experimental data.
Q3: What are the primary strategies I can use to improve the aqueous solubility of this compound?
A3: Several techniques can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized as:
-
Physical Modifications: Such as particle size reduction (nanosuspension) and altering the solid-state properties (solid dispersions).
-
Chemical Modifications: Including the use of excipients like cyclodextrins for complexation, co-solvents to alter solvent polarity, and pH adjustment to ionize the molecule.
-
Formulation-based Approaches: Such as encapsulation in liposomes.
The choice of method will depend on the specific experimental requirements, including the desired concentration, the solvent system compatibility with the assay, and the intended route of administration for in vivo studies.
Q4: Can I use pH modification to improve this compound's solubility?
A4: The imidazopyrimidine core of this compound contains nitrogen atoms that can potentially be protonated. This suggests that this compound's solubility may be pH-dependent. To confirm this, you would need to determine the pKa of this compound. If it has a basic pKa, lowering the pH of the aqueous solution should increase its solubility by forming a more soluble salt. Conversely, if it possesses an acidic proton, increasing the pH would enhance solubility. An experimental pH-solubility profile is recommended to determine the optimal pH for dissolution.
Q5: Are there any specific excipients that are known to be effective for imidazopyrimidine compounds?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| This compound precipitates from my stock solution upon dilution into aqueous buffer. | The aqueous buffer has a lower solubilizing capacity than your stock solvent (e.g., DMSO). The final concentration of the organic solvent may be too low to maintain solubility. | 1. Decrease the final concentration of this compound in the aqueous buffer. 2. Increase the percentage of the organic co-solvent in the final solution, if permissible for your experiment. 3. Prepare a higher concentration stock in a different, more potent solubilizing agent if compatible with your assay. 4. Consider using a formulation approach like cyclodextrin complexation to pre-dissolve this compound before adding it to the buffer. |
| I am unable to achieve my target concentration of this compound in an aqueous solution. | The intrinsic solubility of this compound in water is below your target concentration. | 1. Attempt to dissolve this compound in a solution with an adjusted pH (e.g., acidic buffer if this compound has a basic pKa). 2. Use a co-solvent system by preparing a stock solution in a water-miscible organic solvent (e.g., ethanol, PEG 400) and then diluting it into the aqueous medium. 3. Prepare a solid dispersion of this compound with a hydrophilic polymer. 4. Formulate this compound as a nanosuspension to increase its dissolution rate. |
| My this compound solution appears cloudy or has visible particles. | This compound is not fully dissolved or has precipitated out of solution. | 1. Visually inspect the solution against a dark and light background. 2. Filter the solution through a 0.22 µm filter to remove undissolved particles and then measure the concentration of the filtrate using a validated analytical method (e.g., HPLC-UV) to determine the actual dissolved concentration. 3. Attempt to redissolve the solution by gentle warming or sonication, but be cautious of potential degradation. |
| I am concerned about the potential toxicity of the solvents used to dissolve this compound in my cell-based assays. | Organic solvents like DMSO can be toxic to cells, even at low concentrations. | 1. Always include a vehicle control in your experiments (the same concentration of the solvent without this compound) to assess the effect of the solvent on your cells. 2. Keep the final concentration of the organic solvent as low as possible (typically <0.5% for DMSO in many cell lines). 3. Explore less toxic co-solvents like ethanol or PEG 400. 4. Consider using a solvent-free formulation approach, such as a cyclodextrin complex or a nanosuspension. |
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines the equilibrium solubility determination, a fundamental first step.
Methodology:
-
Add an excess amount of this compound powder to a known volume of the aqueous solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed container (e.g., glass vial).
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
Solubility Enhancement using Co-solvents
This protocol describes how to systematically evaluate the effect of co-solvents on this compound's solubility.
Methodology:
-
Prepare a series of aqueous solutions containing increasing concentrations of a water-miscible co-solvent (e.g., 0%, 10%, 20%, 30%, 40%, 50% v/v of ethanol in water).
-
For each co-solvent mixture, determine the solubility of this compound using the shake-flask method described above.
-
Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal co-solvent percentage for your desired concentration.
| Co-solvent | Typical Concentration Range (v/v) | Considerations |
| Ethanol | 5 - 40% | Generally well-tolerated in many in vitro and in vivo systems. |
| Propylene Glycol | 10 - 50% | Can increase viscosity at higher concentrations. |
| Polyethylene Glycol 400 (PEG 400) | 10 - 60% | A good solubilizing agent for many lipophilic compounds. |
| Dimethyl Sulfoxide (DMSO) | < 1% (for cell culture) | A very strong solvent, but can have cellular toxicity. |
Preparation of a this compound-Cyclodextrin Inclusion Complex
This method can enhance solubility by encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin.
Methodology:
-
Prepare an aqueous solution of a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), at a desired concentration (e.g., 10% w/v).
-
Slowly add an excess of this compound powder to the cyclodextrin solution while stirring.
-
Continue stirring the mixture at room temperature for 24-48 hours to facilitate complex formation.
-
After equilibration, filter the solution through a 0.22 µm syringe filter.
-
Determine the concentration of dissolved this compound in the filtrate by HPLC-UV.
Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
This technique can improve dissolution by dispersing this compound in an amorphous state within a hydrophilic polymer matrix.
Methodology:
-
Select a suitable hydrophilic polymer (e.g., polyvinylpyrrolidone K30 - PVP K30) and a drug-to-polymer ratio (e.g., 1:4 w/w).
-
Dissolve both this compound and the polymer in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
The resulting solid dispersion can be scraped from the flask and ground into a powder. The dissolution rate of this powder in an aqueous medium can then be compared to that of the pure drug.
Preparation of a this compound Nanosuspension (High-Pressure Homogenization)
This method increases the surface area of the drug by reducing its particle size to the nanometer range, thereby enhancing the dissolution rate.
Methodology:
-
Prepare a coarse suspension of this compound in an aqueous solution containing a stabilizer (e.g., a combination of a surfactant like Poloxamer 188 and a polymer like HPMC).
-
Subject this pre-suspension to high-pressure homogenization for a number of cycles until the desired particle size is achieved (typically below 500 nm).
-
Monitor the particle size and polydispersity index (PDI) throughout the process using dynamic light scattering (DLS).
Visualizations
Caption: Mechanism of action of this compound at the GABA-A receptor.
References
- 1. Mapping of the benzodiazepine recognition site on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C17H17N3O2 | CID 65822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Optimizing Divaplon Dosage for Preclinical Studies: A Technical Support Center
Welcome to the Technical Support Center for Divaplon preclinical research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on dosage optimization, experimental design, and troubleshooting for in vivo studies. The following information is curated to address common challenges and provide practical solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a nonbenzodiazepine anxiolytic and anticonvulsant compound belonging to the imidazopyrimidine class of drugs.[1][2] It functions as a partial agonist at the benzodiazepine binding site of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][3] This modulation of the GABA-A receptor is believed to mediate its anxiolytic effects.
Q2: What are the key considerations before starting a preclinical study with this compound?
Before initiating preclinical studies, it is crucial to have a well-defined experimental plan. Key considerations include:
-
Animal Model Selection: The choice of species and strain (e.g., C57BL/6J or BALB/c mice, Sprague-Dawley or Wistar rats) can significantly influence behavioral and physiological responses.[4]
-
Route of Administration: The intended clinical route should be mimicked where possible. Common preclinical routes include oral gavage (p.o.), intraperitoneal (i.p.), and intravenous (i.v.).
-
Dose Selection: This should be based on available in vitro data, literature on similar compounds, and a dose-range finding study to determine the maximum tolerated dose (MTD).
-
Formulation: As this compound is likely poorly soluble in water, an appropriate vehicle must be selected to ensure consistent and accurate dosing.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Monitoring: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is essential for interpreting experimental outcomes.
Troubleshooting Guides
Issue 1: High variability in behavioral results.
Possible Causes & Solutions:
-
Inconsistent Drug Administration:
-
Oral Gavage Technique: Improper gavage technique can lead to stress, esophageal injury, or accidental tracheal administration, all of which can affect behavioral outcomes. Ensure personnel are thoroughly trained in proper restraint and gavage procedures. Consider using flexible plastic feeding tubes to minimize the risk of injury.
-
Formulation Inhomogeneity: If this compound is administered as a suspension, ensure it is uniformly mixed before each administration to prevent dose variability.
-
-
Environmental Factors:
-
Acclimation: Animals should be properly acclimated to the housing and testing environments to reduce stress-induced behavioral changes.
-
Time of Day: Circadian rhythms can influence behavior. Conduct experiments at the same time each day to minimize variability.
-
-
Animal-Related Factors:
-
Health Status: Ensure all animals are healthy and free from any underlying conditions that could affect the study results.
-
Individual Differences: Randomize animals into treatment groups to account for individual variations in behavior.
-
Issue 2: Unexpected toxicity or adverse effects.
Possible Causes & Solutions:
-
Dose Too High:
-
Maximum Tolerated Dose (MTD): Conduct a dose-range finding study to determine the MTD before initiating efficacy studies. Monitor for clinical signs of toxicity such as weight loss, lethargy, and changes in posture.
-
-
Vehicle Toxicity:
-
Vehicle Control Group: Always include a vehicle-only control group to differentiate the effects of the vehicle from those of this compound.
-
-
Formulation Issues:
-
Precipitation upon Injection (for i.v. administration): For intravenous formulations of poorly soluble compounds, precipitation upon injection can cause emboli and toxicity. Evaluate the formulation for in vitro precipitation risk by diluting it in surrogate plasma.
-
-
Rapid Absorption:
-
Route of Administration: The route of administration can significantly impact the rate of absorption and peak plasma concentrations (Cmax). Consider alternative routes or slower administration rates if acute toxicity is observed.
-
Issue 3: Lack of efficacy at expected doses.
Possible Causes & Solutions:
-
Poor Bioavailability:
-
Formulation: The formulation may not be optimal for absorption. For oral administration of poorly soluble compounds, consider strategies like particle size reduction (micronization or nanosuspension) or the use of solubilizing excipients such as surfactants (e.g., Tween 80), cyclodextrins, or lipids.
-
First-Pass Metabolism: Extensive first-pass metabolism in the liver and/or intestine can significantly reduce oral bioavailability.
-
-
Insufficient Brain Penetration:
-
Blood-Brain Barrier (BBB): For a centrally acting drug like this compound, the ability to cross the BBB is critical. If efficacy is lacking despite adequate systemic exposure, poor brain penetration may be the cause.
-
-
Inappropriate Dose Range:
-
Dose-Response Relationship: The selected doses may be too low. A comprehensive dose-response study is necessary to establish the effective dose range.
-
Data Presentation
Table 1: Estimated Preclinical Pharmacokinetic and Pharmacodynamic Parameters for this compound (based on structurally related GABA-A partial agonists)
| Parameter | Estimated Value | Species | Notes |
| Pharmacodynamics | |||
| GABA-A Receptor Occupancy (50%) | 19-25 ng/mL (plasma) | Rat, Mouse | Based on data for TPA023B, a GABA-A α2/α3 subtype-selective partial agonist. This can be a target concentration for initial dose-finding studies. |
| Pharmacokinetics | |||
| Oral Bioavailability | Low to Moderate | Rat, Mouse | Compounds with similar structures often exhibit low oral bioavailability due to poor solubility and first-pass metabolism. |
| Half-life (t1/2) | ~2-10 hours | Mouse, Rat | Highly variable depending on the specific compound and species. |
| Brain-to-Plasma Ratio (unbound) | 0.3 - 1.0+ | Mouse | Desirable for CNS-active drugs. Phenylpyrimidine compounds have shown good brain penetration. |
Table 2: Suggested Starting Doses for this compound in Preclinical Anxiety Models (based on literature for similar compounds)
| Animal Model | Route of Administration | Suggested Starting Dose Range | Reference Compound(s) |
| Mouse | |||
| Elevated Plus Maze | i.p. | 0.5 - 5 mg/kg | L-838,417 (GABA-A α2,3,5 partial agonist) showed anxiolytic effects at 1.0 mg/kg in adults. |
| p.o. | 1 - 10 mg/kg | A higher starting dose for oral administration is recommended to account for potential lower bioavailability. | |
| Rat | |||
| Fear-Potentiated Startle | i.p. | 0.1 - 1 mg/kg | TPA023B was anxiolytic in this model. |
| p.o. | 0.5 - 5 mg/kg | A higher starting dose for oral administration is recommended. |
Note: These are starting dose ranges and should be optimized for your specific experimental conditions. A dose-response study is highly recommended.
Experimental Protocols
Protocol 1: Dose-Range Finding (Maximum Tolerated Dose - MTD) Study
-
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.
-
Animals: Use a small number of animals (e.g., 3 per group) of the same species and strain as the planned efficacy study.
-
Dose Selection: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg).
-
Administration: Administer this compound via the intended route of administration.
-
Monitoring: Observe animals closely for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and body weight) for at least 24 hours post-dosing.
-
Endpoint: The MTD is the highest dose that does not produce significant signs of toxicity or more than a 10% loss in body weight.
Protocol 2: Formulation Preparation for a Poorly Soluble Compound (Suspension for Oral Gavage)
-
Objective: To prepare a homogenous and stable suspension of this compound for oral administration.
-
Materials: this compound powder, vehicle (e.g., 0.5% methylcellulose or carboxymethylcellulose in sterile water), mortar and pestle or homogenizer, sterile containers.
-
Procedure: a. Weigh the required amount of this compound powder. b. Gradually add a small amount of the vehicle to the powder in a mortar and triturate to form a smooth paste. c. Slowly add the remaining vehicle while continuously mixing to ensure a uniform suspension. d. If necessary, use a homogenizer to further reduce particle size and improve homogeneity. e. Store the suspension in a sterile, labeled container. Shake well before each use.
Mandatory Visualizations
References
Divaplon Stability in Solution: A Technical Support Resource
Disclaimer: This technical support guide provides general information regarding the stability of Divaplon in various solvent solutions. As of November 2025, specific public data on the stability of this compound is limited. The information herein is based on established principles of pharmaceutical stability, and data from related compounds such as benzodiazepines, which also act on the GABA-A receptor. Researchers should always perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general chemical nature?
This compound, also known as RU-32698, is a nonbenzodiazepine anxiolytic and anticonvulsant.[1][2] Its chemical name is (6-ethyl-7-methoxy-5-methylimidazo[1,2-a]pyrimidin-2-yl)-phenylmethanone.[1][3][4] It belongs to the imidazopyrimidine family and acts as a partial agonist at the benzodiazepine site of the GABA-A receptor. Given its structure, it is a relatively lipophilic molecule.
Q2: What are the primary factors that can affect the stability of this compound in solution?
While specific data for this compound is unavailable, the stability of compounds in its therapeutic class is generally influenced by several key factors:
-
pH: Many pharmaceuticals are susceptible to acid or base-catalyzed hydrolysis. For benzodiazepines, stability can be pH-dependent, with some being unstable in acidic conditions.
-
Solvent Choice: The polarity and protic nature of the solvent can significantly impact stability. For instance, some related compounds are formulated in organic solvents to improve solubility and stability.
-
Temperature: Higher temperatures typically accelerate degradation reactions. Storage at reduced temperatures (e.g., 4°C or -20°C) is a common practice to enhance stability, though the optimal temperature can vary.
-
Light Exposure: Photodegradation can be a significant issue for many pharmaceutical compounds. Storage in amber vials or in the dark is recommended to minimize this.
-
Oxygen: Oxidation is another common degradation pathway, which can be mitigated by using de-gassed solvents or storing solutions under an inert atmosphere (e.g., nitrogen or argon).
Q3: In which common laboratory solvents might this compound be soluble?
Given its chemical structure, this compound is likely to be soluble in a range of organic solvents. Common choices for initial solubility screening could include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
Acetonitrile
-
Propylene glycol
Aqueous solubility is likely to be low, especially at neutral pH.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of potency in prepared solutions | Chemical degradation of this compound. | - Prepare fresh solutions more frequently.- Store stock solutions at a lower temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.- Protect solutions from light by using amber vials or wrapping containers in foil.- Consider using a different, more inert solvent. |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | - Characterize the degradation products using techniques like mass spectrometry (MS).- Adjust storage conditions (pH, temperature, light exposure) to minimize the formation of these impurities.- If hydrolysis is suspected, consider using aprotic solvents or adjusting the pH of aqueous solutions to a more stable range (requires experimental determination). |
| Precipitation of this compound from solution | Poor solubility or physical instability of the solution. | - Ensure the chosen solvent can maintain this compound in solution at the desired concentration and storage temperature.- Consider using a co-solvent system to improve solubility.- For aqueous solutions, adjusting the pH might improve solubility, but this must be balanced with its effect on chemical stability. |
| Discoloration of the solution | Photodegradation or oxidation. | - Strictly protect the solution from light at all stages of preparation and storage.- Use de-gassed solvents and consider blanketing the solution with an inert gas like nitrogen before sealing the container. |
Stability Data Summary (Hypothetical Data)
The following table presents hypothetical stability data for this compound in common laboratory solvents, based on general principles and data for related compounds. This is not experimental data and should be used for illustrative purposes only.
| Solvent | Concentration | Storage Condition | Time Point | % Remaining (Hypothetical) | Observations |
| DMSO | 10 mM | -20°C, in the dark | 30 days | 98% | No significant degradation observed. |
| DMSO | 10 mM | Room Temperature, exposed to light | 7 days | 85% | Minor degradation products detected by HPLC. Slight yellowing of the solution. |
| Ethanol | 1 mg/mL | 4°C, in the dark | 30 days | 95% | Stable under refrigerated conditions. |
| Acetonitrile | 1 mg/mL | Room Temperature | 14 days | 90% | Some degradation noted. |
| PBS (pH 7.4) with 1% DMSO | 10 µM | 37°C | 24 hours | 80% | Significant degradation, likely due to hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, analytical balance.
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Stability Testing Using HPLC
-
Objective: To determine the stability of this compound in a specific solvent under defined storage conditions.
-
Materials: this compound solution, HPLC system with a suitable detector (e.g., UV-Vis), C18 reverse-phase column, mobile phase (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid), reference standard of this compound.
-
Procedure:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Divide the solution into multiple amber vials for storage under the desired conditions (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 0, 24h, 48h, 7 days, 14 days, 30 days), remove one vial from storage.
-
Allow the sample to equilibrate to room temperature.
-
Inject a known volume of the solution into the HPLC system.
-
Analyze the chromatogram to determine the peak area of the parent this compound peak.
-
Compare the peak area at each time point to the peak area at time 0 to calculate the percentage of this compound remaining.
-
Monitor for the appearance and growth of any new peaks, which may indicate degradation products.
-
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Hypothetical degradation pathways for this compound.
References
Identifying and minimizing Divaplon off-target effects
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to identify and minimize potential off-target effects of Divaplon in experimental settings.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as RU-32698) is an anxiolytic and anticonvulsant compound belonging to the imidazopyrimidine family of drugs.[1][2] Its primary, or "on-target," mechanism of action is as a partial agonist at the benzodiazepine binding site of the GABA-A (γ-aminobutyric acid type A) receptor.[1][3] This interaction enhances the effect of GABA, the primary inhibitory neurotransmitter in the brain, leading to its therapeutic effects.[3]
Q2: What are "off-target" effects and why are they a concern in research?
Off-target effects occur when a drug or compound interacts with unintended molecular targets within a biological system. These interactions can lead to unforeseen biological responses, confounding experimental results and potentially causing adverse effects. For researchers, distinguishing between the intended on-target effects and unintended off-target effects is critical for accurately interpreting data and validating the compound's mechanism of action.
Q3: Are there specific, documented off-target effects for this compound?
Publicly available pharmacological data on specific off-target interactions of this compound is limited. While its on-target activity at the GABA-A receptor is established, a comprehensive profile of its interactions with other receptors, enzymes, or ion channels is not extensively documented. Therefore, researchers should assume the potential for off-target activities and implement profiling strategies to identify them within their specific experimental models.
Q4: What are the general strategies to minimize off-target effects during experiments?
Minimizing off-target effects is a crucial aspect of drug development and research. Key strategies include:
-
Use the Lowest Effective Concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to reduce the likelihood of engaging lower-affinity off-target proteins.
-
Rational Drug Design: Utilize computational tools to analyze the molecular structure of this compound and predict potential off-target interactions.
-
Genetic and Phenotypic Screening: Employ techniques like CRISPR-Cas9 or RNA interference to validate that the observed effect is dependent on the intended target (the GABA-A receptor).
-
Use of Controls: Include structurally related but inactive control compounds, as well as antagonists for the primary target, to help differentiate on-target from off-target effects.
Section 2: Troubleshooting Guide for Unexpected Experimental Outcomes
Researchers may encounter results that are not readily explained by this compound's known on-target activity. This guide provides a logical workflow to investigate such discrepancies.
Problem: Observed cellular or physiological phenotype is inconsistent with GABA-A receptor partial agonism.
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
Section 3: Data Presentation & Key Experimental Protocols
This compound On-Target Profile
| Property | Value | Source |
| Primary Target | GABA-A Receptor (Benzodiazepine Site) | |
| Action | Partial Agonist | |
| Family | Imidazopyrimidine | |
| Molecular Formula | C₁₇H₁₇N₃O₂ | |
| Molar Mass | 295.34 g·mol⁻¹ |
Template for Off-Target Profiling Results
| Potential Off-Target | Assay Type | Binding Affinity (Kᵢ, Kₑ) | Functional Activity (IC₅₀, EC₅₀) | Notes |
| e.g., Kinase X | Radioligand Binding | |||
| e.g., GPCR Y | Functional Assay | |||
| e.g., Ion Channel Z | Electrophysiology |
Detailed Experimental Protocols
Protocol 1: In Silico Off-Target Prediction
This protocol uses computational methods to predict potential off-target interactions before beginning wet-lab experiments.
Methodology:
-
Obtain Structure: Acquire the 2D structure (SMILES format) of this compound.
-
CCC1=C(N2C=C(N=C2N=C1OC)C(=O)C3=CC=CC=C3)C
-
-
Select Screening Tools: Utilize web-based servers or software that screen a compound's structure against a database of known protein binding sites (e.g., SwissTargetPrediction, SuperPred, SEA).
-
Perform Screening: Submit the this compound structure to the selected tool. The software compares the chemical features of this compound to the ligands of thousands of known protein targets.
-
Analyze Results: The output will be a ranked list of potential off-targets based on structural or chemical similarity. Prioritize targets with the highest confidence scores for further in vitro validation.
-
Interpret Predictions: Use this list to inform the design of in vitro screening panels (e.g., if multiple kinases are predicted, a broad kinase panel is warranted).
Protocol 2: In Vitro Off-Target Profiling Workflow
This workflow describes the experimental process to identify and validate off-target interactions in the lab.
Caption: A tiered experimental workflow for identifying and validating this compound off-targets.
Methodology for Broad Panel Screening (Tier 1):
-
Select Panel: Choose a commercial off-target screening panel (e.g., Eurofins SafetyScreen44, DiscoverX KINOMEscan). These panels typically include a wide range of GPCRs, ion channels, transporters, and kinases.
-
Compound Submission: Prepare and submit a sample of this compound at a high concentration (typically 1-10 µM) as specified by the service provider.
-
Assay Principle: These are typically competitive binding assays where this compound competes with a radiolabeled or fluorescent ligand known to bind to the panel's targets.
-
Data Analysis: The service provider reports results as percent inhibition (% inhibition) at the tested concentration. A common threshold for a "hit" is >50% inhibition.
Methodology for Dose-Response and Functional Assays (Tiers 2 & 3):
-
Select Hits: For each significant hit from the broad screen, source or develop a specific assay.
-
Dose-Response Curve: Perform a binding or functional assay using a serial dilution of this compound (e.g., from 1 nM to 30 µM).
-
Binding Assays (Tier 2): Use techniques like radioligand displacement, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to determine the binding affinity (Kᵢ or Kₑ).
-
Functional Assays (Tier 3): Use a relevant cell-based assay (e.g., calcium flux for GPCRs, reporter gene assay for nuclear receptors, electrophysiology for ion channels) to measure the functional consequence of binding.
-
Calculate Potency: Plot the dose-response data and fit to a four-parameter logistic equation to determine the IC₅₀ (for inhibitors) or EC₅₀ (for agonists). This value represents the concentration at which this compound produces 50% of its maximal effect in that specific assay.
Section 4: Signaling Pathway Visualization
On-Target Mechanism: GABA-A Receptor Modulation
This compound acts as a partial agonist at the benzodiazepine (BZD) site on the GABA-A receptor. This allosterically modulates the receptor, increasing the frequency of chloride channel opening induced by GABA, which leads to neuronal hyperpolarization and reduced excitability.
Caption: Simplified signaling pathway for this compound's on-target effect at the GABA-A receptor.
References
Divaplon experimental variability and reproducibility
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of Divaplon, addressing potential issues with variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as RU-32698) is an experimental non-benzodiazepine anxiolytic and anticonvulsant drug belonging to the imidazopyrimidine class.[1] Its primary mechanism of action is as a partial agonist at the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[1] By binding to this site, this compound allosterically modulates the receptor, enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system. This potentiation of GABAergic inhibition leads to its anxiolytic and other central nervous system effects.
Q2: What are the known challenges related to experimental variability when working with this compound?
As with many GABA-A receptor modulators, experimental variability can arise from several sources:
-
GABA-A Receptor Subtype Heterogeneity: this compound's binding affinity and functional efficacy can vary across different GABA-A receptor subtypes, which are composed of various combinations of α, β, and γ subunits. This heterogeneity in receptor expression across different brain regions and cell types can lead to variable results.
-
Animal Model and Strain Differences: The behavioral effects of this compound can be influenced by the choice of animal model and even the specific strain of the animal used. Factors such as baseline anxiety levels and genetic background can impact the response to anxiolytic drugs.
-
Experimental Conditions: Minor variations in experimental protocols, such as handling procedures, lighting conditions in behavioral assays, and the time of day of testing, can significantly affect the outcomes of experiments with this compound.
Q3: How should this compound be prepared for in vitro and in vivo experiments?
-
Solubility: this compound is sparingly soluble in aqueous solutions. For in vitro experiments, it is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. Subsequent dilutions into aqueous buffers like phosphate-buffered saline (PBS) should be done carefully to avoid precipitation. It is recommended to keep the final DMSO concentration in the assay below 0.1% to minimize solvent effects.
-
Storage: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. Repeated freeze-thaw cycles should be avoided. For in vivo studies, the final formulation should be prepared fresh on the day of the experiment.
Troubleshooting Guides
In Vitro Experiments
Issue 1: High variability in GABA-A Receptor Binding Assays.
-
Possible Cause 1: Inconsistent Membrane Preparation.
-
Solution: Ensure a standardized and consistent protocol for membrane preparation from brain tissue or cells expressing GABA-A receptors. Inconsistent homogenization, centrifugation speeds, or washing steps can lead to variability in receptor concentration and integrity.
-
-
Possible Cause 2: Endogenous GABA Contamination.
-
Solution: Thoroughly wash the membrane preparations to remove any endogenous GABA, which can compete with the radioligand for binding to the GABA-A receptor.
-
-
Possible Cause 3: Radioligand Degradation.
-
Solution: Use fresh or properly stored radioligand ([³H]flunitrazepam or [³H]Ro 15-1788 are commonly used for the BZD site). Check the purity of the radioligand if high background or low specific binding is observed.
-
Issue 2: Inconsistent results in patch-clamp electrophysiology.
-
Possible Cause 1: "Run-down" of GABA-A receptor currents.
-
Solution: GABA-A receptor currents can "run-down" or decrease over the course of a whole-cell recording. Use a perforated patch-clamp technique to maintain the intracellular environment and minimize run-down. If using whole-cell, include ATP and GTP in the internal solution to support receptor function.
-
-
Possible Cause 2: Variability in cell health and receptor expression.
-
Solution: Use healthy, well-maintained cell cultures or freshly prepared brain slices. Ensure consistent expression levels of the desired GABA-A receptor subtypes if using a heterologous expression system.
-
-
Possible Cause 3: Issues with drug application.
-
Solution: Ensure rapid and complete solution exchange when applying this compound and GABA. Slow application can lead to receptor desensitization and variable responses.
-
In Vivo Experiments
Issue 1: Lack of dose-dependent anxiolytic effect in the elevated plus-maze.
-
Possible Cause 1: Inappropriate dose range.
-
Solution: Preclinical studies suggest an effective dose range for the partial agonist RU-32698 (this compound) is between 3.0 and 17.0 mg/kg in rats for punished responding tasks.[2] It is crucial to perform a dose-response study to determine the optimal dose range for the specific animal model and strain being used. At higher doses, sedative effects may mask the anxiolytic activity.
-
-
Possible Cause 2: Habituation to the testing environment.
-
Solution: Prior exposure to the elevated plus-maze can alter the animal's response in subsequent tests. Ensure that animals are naive to the apparatus for each experiment.
-
-
Possible Cause 3: Environmental factors.
-
Solution: The level of lighting, noise, and handling of the animals can significantly impact their baseline anxiety and response to anxiolytics. Standardize these conditions across all experimental groups.
-
Quantitative Data
Disclaimer: Specific quantitative data for this compound (RU-32698) is limited in publicly available literature. The following tables are based on data from closely related imidazopyrimidine compounds and general knowledge of GABA-A receptor pharmacology. These should be considered as illustrative examples.
Table 1: Illustrative Binding Affinity (Ki) of an Imidazopyrimidine for GABA-A Receptor Subtypes
| GABA-A Receptor Subtype | Illustrative Ki (nM) |
| α1β2γ2 | 25 |
| α2β2γ2 | 10 |
| α3β2γ2 | 8 |
| α5β2γ2 | 30 |
Note: Lower Ki values indicate higher binding affinity. This illustrative data suggests a preference for α2 and α3 subtypes, which are associated with anxiolytic effects, over the α1 subtype, which is linked to sedation.
Table 2: Illustrative Pharmacokinetic Parameters in Rats (Oral Administration)
| Parameter | Value |
| Tmax (Time to Peak Concentration) | 0.5 - 1.5 hours |
| Cmax (Peak Plasma Concentration) | Varies with dose |
| t1/2 (Half-life) | 2 - 4 hours |
| Bioavailability | Moderate |
Table 3: Illustrative Dose-Response in Elevated Plus-Maze (Rat)
| Dose (mg/kg, p.o.) | % Time in Open Arms (Mean ± SEM) |
| Vehicle | 15 ± 2.5 |
| 1 | 20 ± 3.0 |
| 3 | 35 ± 4.1* |
| 10 | 45 ± 5.2** |
| 30 | 30 ± 3.8 |
*p < 0.05, **p < 0.01 compared to vehicle. Note: This illustrative data shows a typical inverted U-shaped dose-response curve, where higher doses may induce sedation, leading to reduced exploration of the open arms.
Experimental Protocols
GABA-A Receptor Binding Assay (Competitive Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Homogenize rat whole brain or specific brain regions (e.g., hippocampus, cortex) in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 100,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation at least three times to remove endogenous GABA.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand for the benzodiazepine site (e.g., 1-2 nM [³H]flunitrazepam), and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
For total binding, omit this compound.
-
For non-specific binding, include a high concentration of an unlabeled benzodiazepine site ligand (e.g., 10 µM Diazepam).
-
Incubate the plate at 4°C for 60-90 minutes.
-
-
Termination and Detection:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology: Whole-Cell Patch-Clamp Recordings
Objective: To characterize the functional effects of this compound on GABA-A receptor-mediated currents.
Methodology:
-
Cell Preparation:
-
Use primary cultured neurons or a cell line (e.g., HEK293) stably or transiently expressing specific GABA-A receptor subtypes.
-
Alternatively, prepare acute brain slices from rodents.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
Fill the pipette with an internal solution containing a high chloride concentration to allow for the recording of inward GABA-A receptor currents.
-
-
Recording Procedure:
-
Establish a whole-cell patch-clamp configuration on a selected cell.
-
Hold the cell at a negative membrane potential (e.g., -60 mV).
-
Apply GABA at a sub-maximal concentration (e.g., EC₂₀) to elicit a baseline current.
-
Co-apply the same concentration of GABA with varying concentrations of this compound to determine its modulatory effect.
-
Record the potentiation of the GABA-evoked current by this compound.
-
In Vivo Behavioral Assay: Elevated Plus-Maze
Objective: To assess the anxiolytic-like effects of this compound in rodents.
Methodology:
-
Apparatus:
-
Use a plus-shaped maze elevated above the floor with two open arms and two closed arms.
-
-
Procedure:
-
Administer this compound (e.g., 1, 3, 10, 30 mg/kg) or vehicle to the animals via the desired route (e.g., intraperitoneal or oral) at a set time before testing (e.g., 30 minutes).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).
-
Record the session using a video camera for later analysis.
-
-
Data Analysis:
-
Measure the time spent in the open arms and closed arms.
-
Measure the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.
-
Visualizations
Caption: this compound's mechanism of action at the GABA-A receptor.
Caption: Workflow for a competitive radioligand binding assay.
Caption: A logical flow for troubleshooting experimental variability.
References
Technical Support Center: Overcoming Divaplon Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting the precipitation of Divaplon in cell culture media. This compound, a nonbenzodiazepine anxiolytic and anticonvulsant, acts as a partial agonist at the benzodiazepine site of the GABA-A receptor.[1] Due to its hydrophobic nature, this compound can be prone to precipitation in aqueous cell culture environments, which can significantly impact experimental reproducibility and accuracy.
This guide offers frequently asked questions (FAQs), detailed troubleshooting protocols, and preventative strategies to ensure the successful use of this compound in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as RU-32698) is an imidazopyrimidine derivative that functions as a nonbenzodiazepine anxiolytic and anticonvulsant.[1] It exerts its effects by acting as a partial agonist at the benzodiazepine binding site of the Gamma-Aminobutyric Acid type A (GABA-A) receptor.[1] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[2] Upon binding of its endogenous ligand GABA, the receptor's chloride ion channel opens, leading to an influx of chloride ions (Cl-), hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.[3] this compound enhances the effect of GABA, thereby increasing the inhibitory signaling in the brain.
Q2: Why does this compound precipitate in my cell culture medium?
A2: this compound is a hydrophobic molecule with limited aqueous solubility. Precipitation in cell culture media, which are primarily aqueous, is a common issue for such compounds. The primary reason for precipitation is the abrupt change in the solvent environment when a concentrated stock solution of this compound (typically in an organic solvent like Dimethyl Sulfoxide - DMSO) is diluted into the cell culture medium. The final concentration of the organic solvent in the medium may be insufficient to maintain this compound in a dissolved state.
Other contributing factors can include:
-
High final concentration of this compound: The intended experimental concentration may exceed its solubility limit in the specific cell culture medium.
-
Temperature fluctuations: Moving media between cold storage and a warm incubator can decrease the solubility of some compounds.
-
pH instability: Changes in the pH of the medium can alter the ionization state of this compound, affecting its solubility.
-
Interaction with media components: Salts, proteins (especially in serum-containing media), and other supplements can interact with this compound, leading to the formation of insoluble complexes.
Q3: What are the consequences of this compound precipitation in my experiments?
A3: The precipitation of this compound can lead to several critical experimental issues:
-
Inaccurate Dosing: The actual concentration of soluble, biologically active this compound will be lower and unknown, leading to unreliable and non-reproducible results.
-
Cellular Toxicity: The solid precipitates can have cytotoxic effects on cells that are independent of the pharmacological activity of this compound.
-
Artifacts in Assays: Precipitates can interfere with various assays, particularly those involving optical measurements like microscopy, spectrophotometry, and flow cytometry.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: While DMSO is a common and effective solvent for dissolving hydrophobic compounds, it can be toxic to cells at higher concentrations. Generally, the final concentration of DMSO in the culture medium should be kept at or below 0.5% (v/v) . For many cell lines, especially sensitive or primary cells, it is advisable to maintain the final DMSO concentration at 0.1% (v/v) or lower. It is crucial to perform a vehicle control experiment (media with the same final concentration of DMSO without this compound) to assess the impact of the solvent on your specific cell line.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon addition to the cell culture medium.
This is a common occurrence when a highly concentrated stock solution in an organic solvent is rapidly diluted into an aqueous medium.
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration of this compound | Review the literature for typical working concentrations of this compound in similar in vitro assays. If not available, perform a dose-response experiment starting with lower, more soluble concentrations to determine the optimal range for your experiments. |
| Insufficient Final Solvent Concentration | While you cannot significantly increase the final DMSO concentration due to potential cytotoxicity (ideally ≤ 0.5%), you can optimize the dilution process to maintain solubility. |
| Improper Mixing Technique | Adding the stock solution directly to the bulk medium without proper mixing can create localized high concentrations, leading to immediate precipitation. Add the this compound stock solution drop-wise to the pre-warmed medium while gently swirling or vortexing to ensure rapid and even dispersion. |
| Cold Medium | The solubility of many compounds decreases at lower temperatures. Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution. |
Issue 2: The culture medium becomes cloudy or shows visible precipitates after a period of incubation.
This delayed precipitation can be due to the instability of the this compound solution in the complex cell culture environment over time.
Root Cause Analysis and Solutions:
| Potential Cause | Recommended Solution |
| Temperature Shifts | Avoid repeated warming and cooling of the this compound-containing medium. Prepare fresh medium for each experiment or aliquot the prepared medium into single-use volumes. |
| Interaction with Serum Proteins | Components in fetal bovine serum (FBS) or other sera can bind to this compound or contribute to the formation of insoluble complexes over time. Consider reducing the serum concentration if your experimental design allows. Alternatively, prepare the this compound-containing medium immediately before use. |
| pH Changes During Incubation | Cellular metabolism can lead to a decrease in the pH of the culture medium, which can affect the solubility of this compound. Ensure your medium is well-buffered (e.g., contains HEPES) if you are working with high cell densities or for longer incubation periods. Monitor the pH of your cultures. |
| Evaporation | Water loss from the culture vessel can increase the concentration of all components, including this compound, potentially exceeding its solubility limit. Ensure proper humidification in the incubator and use appropriate culture vessels with secure caps or seals. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound powder in anhydrous, sterile DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). The exact concentration will depend on the solubility of this compound in DMSO.
-
Ensure complete dissolution by vortexing. If necessary, gentle warming (e.g., in a 37°C water bath) and sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into small, single-use volumes in sterile, amber polypropylene tubes to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile conical tubes
Procedure (Example for a final concentration of 10 µM):
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
-
Crucial Step to Avoid Precipitation: Step-wise Dilution. a. Prepare an intermediate dilution of the this compound stock solution in a small volume of pre-warmed medium. For example, add 1 µL of a 10 mM stock solution to 99 µL of medium to get a 100 µM intermediate solution. Mix gently by pipetting. b. Add the intermediate dilution to the final volume of pre-warmed medium. For example, add 1 mL of the 100 µM intermediate solution to 9 mL of medium to achieve a final concentration of 10 µM.
-
Alternatively, for direct dilution, add the stock solution drop-wise to the pre-warmed medium while gently swirling the tube to ensure rapid and even dispersion. Do not add the medium to the stock solution.
-
Gently mix the final solution by inverting the tube several times. Avoid vigorous vortexing which can cause protein denaturation in serum-containing media.
-
Visually inspect the medium for any signs of precipitation. The medium should remain clear.
-
Use the freshly prepared this compound-containing medium for your experiments immediately.
Protocol 3: Determining the Maximum Soluble Concentration of this compound
Objective: To empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
This compound stock solution in DMSO
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium. It is recommended to perform a 2-fold serial dilution starting from a concentration that is higher than your intended highest experimental concentration.
-
For each concentration, prepare a corresponding vehicle control (medium with the same final concentration of DMSO).
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a period that reflects the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
After incubation, visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).
-
For a more sensitive assessment, transfer a small aliquot from each dilution to a microscope slide and examine for the presence of crystals.
-
The highest concentration that remains clear and free of precipitates is the maximum soluble concentration of this compound under your experimental conditions.
Visualizations
GABA-A Receptor Signaling Pathway
This compound acts on the GABA-A receptor, a key component of the inhibitory synapse. The following diagram illustrates the basic signaling pathway.
References
Technical Support Center: Optimizing Divaplon Concentration for Receptor Binding
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for accurately determining and adjusting Divaplon concentration for optimal receptor binding in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
A1: this compound (also known as RU-32698) is a nonbenzodiazepine drug belonging to the imidazopyrimidine class. It functions as a partial agonist at the benzodiazepine (BZD) binding site of the γ-aminobutyric acid type A (GABA-A) receptor, which is a ligand-gated ion channel. This interaction enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to anxiolytic and anticonvulsant effects.
Q2: What is the reported IC50 value for this compound, and what does it signify?
A2: this compound has a reported IC50 value of 0.056 µM for the GABA-A receptor.[1][2] The IC50 (half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of the specific binding of a radioligand to the GABA-A receptor in a competitive binding assay. A lower IC50 value indicates a higher binding affinity of the compound for the receptor.
Q3: How can I convert the IC50 value of this compound to a Ki value?
A3: The IC50 value can be converted to the inhibition constant (Ki), which represents the binding affinity of the inhibitor, using the Cheng-Prusoff equation. This conversion is crucial as the Ki is an absolute value, whereas the IC50 is dependent on the experimental conditions, particularly the concentration of the radioligand used.
Cheng-Prusoff Equation for Competitive Binding:
Caption: Simplified signaling pathway of the GABA-A receptor modulated by this compound.
Experimental Workflow for this compound Competition Binding Assay
Caption: Step-by-step workflow for a this compound competitive radioligand binding assay.
Troubleshooting Logic Flow for High Non-Specific Binding
Caption: A logical workflow for troubleshooting high non-specific binding in receptor assays.
References
Divaplon shelf life and storage conditions for research
This technical support center provides essential information on the shelf life, storage, and handling of Divaplon (RU-32698) for research applications. The following FAQs, troubleshooting guide, and experimental protocols are designed to assist researchers, scientists, and drug development professionals in their laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For powdered this compound, specific storage conditions are recommended to ensure its stability. For short-term storage (days to weeks), it should be kept in a dry, dark place at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 50 mg/mL. To prepare a stock solution, dissolve the appropriate amount of this compound powder in DMSO. Sonication may be used to aid dissolution.
Q3: What is the recommended solvent for in vivo studies?
A3: A general formulation for in vivo studies involves creating a stock solution in DMSO and then further diluting it. A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The solvents should be added sequentially, ensuring the compound is fully dissolved at each step.
Q4: How should I store this compound solutions?
A4: While specific stability data for this compound in various solvents is limited, general practice for similar compounds suggests that stock solutions in DMSO can be stored at -20°C for several weeks. For aqueous solutions, it is recommended to prepare them fresh for each experiment to avoid potential degradation.
Q5: What are the potential degradation pathways for this compound?
A5: The imidazo[1,2-a]pyrimidine core of this compound may be susceptible to certain degradation pathways. This chemical family can undergo oxidation, particularly mediated by aldehyde oxidase[1][2]. Additionally, similar heterocyclic structures can be sensitive to photodegradation.
Storage and Shelf Life Data
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Condition | Duration | Recommendations |
| Solid (Powder) | 0 - 4°C | Short-term (days to weeks) | Keep dry and protected from light. |
| -20°C | Long-term (months to years) | Ideal for maintaining long-term stability. | |
| In Solution (DMSO) | -20°C | Short-term (weeks) | Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous Solutions | 2 - 8°C | Very short-term (hours) | Prepare fresh before each experiment. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous buffer | Low aqueous solubility of this compound. | - Ensure the final DMSO concentration in your working solution is sufficient to maintain solubility (typically <1%).- Use a vehicle containing solubilizing agents like PEG300 and Tween-80 for in vivo studies. |
| Loss of compound activity over time | Degradation of this compound in solution. | - Prepare fresh aqueous solutions for each experiment.- Store DMSO stock solutions in small aliquots at -20°C to minimize freeze-thaw cycles.- Protect solutions from light. |
| Inconsistent experimental results | Instability of the compound under experimental conditions. | - Evaluate the stability of this compound in your specific experimental buffer and at the working temperature.- Consider potential interactions with other components in your assay medium. |
Experimental Protocols & Workflows
Experimental Workflow: In Vitro Cell-Based Assay
Signaling Pathway
This compound acts as a partial agonist at the benzodiazepine site of the GABA-A receptor. The following diagram illustrates the signaling pathway.
GABA-A Receptor Signaling Pathway
References
Mitigating Divaplon degradation during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of Divaplon during sample preparation for experimental analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during sample preparation, leading to the degradation of this compound.
Problem 1: Loss of this compound concentration in prepared samples over a short period.
-
Possible Cause: Degradation due to hydrolysis. The imidazopyrimidine core of this compound may be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Troubleshooting Steps:
-
pH Control: Ensure that the pH of all solutions used for sample preparation (solvents, buffers) is maintained within a neutral range (pH 6-8). Prepare fresh buffers for each experiment.
-
Solvent Selection: If aqueous solutions are necessary, use deionized, HPLC-grade water and minimize the time the sample is in the aqueous solution. If possible, use aprotic organic solvents for reconstitution and dilution.
-
Temperature Control: Perform all sample preparation steps at reduced temperatures (e.g., on ice or at 4°C) to slow down potential hydrolytic reactions.[1]
-
Problem 2: Appearance of unknown peaks in chromatograms (e.g., HPLC, LC-MS).
-
Possible Cause: Oxidative degradation. The nitrogen-containing heterocyclic structure of this compound could be prone to oxidation.
-
Troubleshooting Steps:
-
Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas (e.g., nitrogen, argon) or by sonication.
-
Use of Antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), to the sample diluent. However, ensure the antioxidant does not interfere with the analytical method.
-
Minimize Headspace: Use vials with minimal headspace to reduce the amount of oxygen available for reaction.
-
Protect from Light: As light can catalyze oxidation, protect samples from light at all times.
-
Problem 3: Inconsistent analytical results, especially when experiments are conducted under bright laboratory light.
-
Possible Cause: Photodegradation. Compounds with aromatic and heterocyclic rings can be susceptible to degradation upon exposure to UV or visible light.
-
Troubleshooting Steps:
-
Use Amber Vials: Always store and process this compound samples in amber or light-blocking vials.
-
Low-Light Conditions: Conduct sample preparation steps under low-light conditions or in a dark room.
-
Wrap in Foil: For extra protection, wrap sample vials and containers in aluminum foil.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: Based on its chemical structure, an imidazopyrimidine derivative, this compound is potentially susceptible to the following degradation pathways:
-
Hydrolysis: The amide-like structures within the imidazopyrimidine ring system may be susceptible to cleavage in the presence of water, especially at non-neutral pH.
-
Oxidation: The nitrogen atoms in the heterocyclic rings and the methoxy group could be sites for oxidation.[2]
-
Photolysis: The conjugated aromatic and heterocyclic system can absorb light, leading to photochemical degradation.
The following diagram illustrates the potential degradation pathways of a generic nitrogen-containing heterocyclic compound.
Caption: Potential degradation pathways for this compound.
Q2: What are the recommended storage conditions for this compound stock solutions and prepared samples?
A2: To minimize degradation, this compound stock solutions and prepared samples should be stored under the following conditions:
-
Temperature: Store at -20°C or lower for long-term storage. For short-term storage (i.e., during an experiment), keep samples at 4°C.
-
Light: Protect from light at all times by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For sensitive samples, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the container.
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C or below (long-term), 4°C (short-term) | Reduces the rate of chemical reactions, including hydrolysis and oxidation. |
| Light Exposure | Store in amber vials or wrap in foil | Prevents photodegradation. |
| Atmosphere | Store under inert gas (optional) | Minimizes oxidative degradation. |
| pH | Neutral (6-8) | Minimizes acid- or base-catalyzed hydrolysis. |
Q3: How can I develop a stability-indicating analytical method for this compound?
A3: A stability-indicating method is crucial to separate and quantify the intact drug from its degradation products. A common approach is to use High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or Mass Spectrometry (MS) detection. The development involves a forced degradation study.
The workflow for developing a stability-indicating method is as follows:
Caption: Workflow for developing a stability-indicating method.
Experimental Protocols
Protocol 1: General Sample Preparation for HPLC/LC-MS Analysis
This protocol provides a general procedure for preparing this compound samples for chromatographic analysis, with an emphasis on minimizing degradation.
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve the standard in a suitable organic solvent (e.g., methanol, acetonitrile, or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL). Use amber glassware.
-
Store the stock solution at -20°C, protected from light.
-
-
Working Standard Preparation:
-
On the day of analysis, allow the stock solution to equilibrate to room temperature.
-
Prepare working standards by diluting the stock solution with the mobile phase or a compatible diluent. It is recommended to use a diluent with a composition similar to the initial mobile phase to avoid peak distortion.
-
Keep the working standards in an autosampler cooled to 4°C.
-
-
Sample Extraction (from a biological matrix):
-
If this compound is in a biological matrix (e.g., plasma, tissue homogenate), perform a protein precipitation or liquid-liquid extraction.
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of the sample. Vortex and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C. Collect the supernatant.
-
Liquid-Liquid Extraction: Adjust the pH of the sample to neutral, if necessary. Add an immiscible organic solvent (e.g., ethyl acetate), vortex, and centrifuge to separate the layers. Collect the organic layer.
-
Evaporate the solvent from the collected supernatant/organic layer under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
-
Final Preparation:
-
Filter the reconstituted samples and working standards through a 0.22 µm syringe filter before injection into the HPLC/LC-MS system.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating method.
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 12, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for a specified time.
-
Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 80°C) for a specified time. Also, reflux a solution of this compound.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) and/or visible light for a specified duration.
For each condition, analyze the stressed sample by HPLC or LC-MS and compare the chromatogram to that of an unstressed sample to identify degradation peaks. The goal is to achieve 5-20% degradation of the parent compound.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2-24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 2-24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 2-24 hours |
| Thermal (Solid) | Dry Heat | 80°C | 24-72 hours |
| Thermal (Solution) | Reflux in water | 100°C | 2-8 hours |
| Photodegradation | UV light (254 nm) / Visible light | Room Temp | 24-72 hours |
References
Validation & Comparative
Divaplon vs. Diazepam: A Preclinical Comparison in Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical anxiolytic profiles of divaplon and diazepam. While both compounds target the GABA-A receptor, their distinct mechanisms of action as a partial and a full agonist, respectively, are hypothesized to result in different behavioral and side-effect profiles. This guide summarizes available experimental data, details common preclinical protocols for anxiety assessment, and visualizes the underlying signaling pathways and experimental workflows.
At a Glance: this compound and Diazepam
| Feature | This compound (RU-32698) | Diazepam |
| Drug Class | Imidazopyrimidine | Benzodiazepine |
| Mechanism of Action | Partial agonist at the benzodiazepine site of the GABA-A receptor[1] | Full agonist at the benzodiazepine site of the GABA-A receptor |
| Primary Effects | Anxiolytic, Anticonvulsant[1] | Anxiolytic, Sedative, Muscle Relaxant, Anticonvulsant |
| Key Differentiator | Thought to have a wider therapeutic window with less sedation at anxiolytic doses. | Potent anxiolytic effects but associated with sedation and muscle relaxation. |
Mechanism of Action: A Tale of Two Agonists
Both this compound and diazepam exert their effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, their interaction with the receptor differs significantly.
Diazepam , a classical benzodiazepine, acts as a full agonist at the benzodiazepine binding site on the GABA-A receptor. This binding potentiates the effect of GABA, leading to a greater influx of chloride ions when GABA binds to the receptor. This hyperpolarization of the neuron results in widespread central nervous system depression, which underlies its potent anxiolytic, sedative, muscle relaxant, and anticonvulsant effects.
This compound , a non-benzodiazepine of the imidazopyrimidine class, is a partial agonist at the same receptor site.[1] As a partial agonist, it also enhances GABAergic neurotransmission, but to a lesser degree than a full agonist like diazepam. This "ceiling effect" is theorized to provide a more favorable side-effect profile, with a reduced potential for sedation and muscle relaxation at doses that produce anxiolytic effects.
Figure 1: Simplified signaling pathway of GABA-A receptor modulation.
Comparative Performance in Preclinical Anxiety Models
Direct head-to-head comparisons of this compound and diazepam in common preclinical anxiety models are limited in the publicly available literature. However, a study using a punished schedule-induced polydipsia model in rats provides valuable comparative data.
Punished Schedule-Induced Polydipsia in Rats
This conflict procedure is a well-established model for screening anxiolytic drugs. In this paradigm, animals are trained to drink from a spout, and their drinking is then punished with a mild electric shock. Anxiolytic compounds reduce the suppression of drinking caused by the punishment.
Experimental Protocol:
-
Subjects: Wistar rats, food-deprived.
-
Apparatus: An operant chamber with a drinking spout and a grid floor for delivering foot shocks.
-
Procedure:
-
Induction of Polydipsia: Rats are exposed to a fixed-time food delivery schedule until they develop excessive drinking (schedule-induced polydipsia).
-
Punishment Phase: During specific periods, every fifth lick is followed by a mild electric shock.
-
Drug Administration: this compound (3.0-17.0 mg/kg) or diazepam (0.3-3.0 mg/kg) is administered before the test session.
-
Measurement: The number of licks and shocks received are recorded to assess the anti-punishment effect of the drugs.[2]
-
Quantitative Data:
| Treatment | Dose (mg/kg) | Effect on Punished Responding |
| Diazepam | 0.3 - 3.0 | Dose-dependent increase at intermediate doses, decrease at the highest dose.[2] |
| This compound (RU-32698) | 3.0 - 17.0 | Dose-dependent increase at intermediate doses, decrease at the highest dose. |
Note: This table summarizes the findings from Pellón et al. (2007). The study demonstrated that both drugs increased punished responding, indicative of an anxiolytic effect. This compound required higher doses to achieve this effect compared to diazepam.
Performance in Other Preclinical Models (Indirect Comparison)
While direct comparative data is scarce, the anxiolytic potential of both drugs has been evaluated in other standard models.
Elevated Plus-Maze (EPM)
The EPM is a widely used test based on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic drugs increase the time spent and the number of entries into the open arms.
Experimental Protocol:
-
Subjects: Mice or rats.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
The animal is placed in the center of the maze facing an open arm.
-
Behavior is recorded for a set period (typically 5 minutes).
-
Measurements: Time spent in open and closed arms, number of entries into open and closed arms, and total distance traveled are recorded.
-
References
A Head-to-Head Comparison of Divaplon and Other GABAA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Divaplon and other prominent allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor. While this compound, a nonbenzodiazepine of the imidazopyrimidine class, has been identified as a partial agonist at the benzodiazepine binding site with anxiolytic and anticonvulsant properties, a detailed quantitative comparison with other modulators is hampered by the limited availability of public data.[1][2] This guide synthesizes the available information on this compound and presents a comparative framework using data from well-characterized GABAA modulators, including benzodiazepines (Diazepam) and Z-drugs (Zolpidem).
Mechanism of Action: Modulating the Brain's Primary Inhibitory Neurotransmitter
GABAA receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.[3] The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability.[3] Positive allosteric modulators (PAMs) of the GABAA receptor, such as benzodiazepines and Z-drugs, do not bind to the same site as GABA. Instead, they bind to a distinct allosteric site, known as the benzodiazepine binding site, located at the interface of the α and γ subunits of the receptor complex.[3] This binding event enhances the effect of GABA, typically by increasing the frequency of channel opening, thereby potentiating the inhibitory signal.
This compound is classified as a partial agonist at this benzodiazepine site, suggesting that it has a lower maximal effect compared to full agonists like diazepam. This property could theoretically lead to a better safety profile with a lower risk of tolerance and dependence.
Signaling Pathway of GABAA Receptor Modulation
The following diagram illustrates the general signaling pathway for positive allosteric modulation of the GABAA receptor.
Caption: Signaling pathway of GABAA receptor positive allosteric modulation.
Quantitative Comparison of GABAA Receptor Modulators
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of various GABAA receptor modulators for different α subunit-containing receptors. Data for this compound is not publicly available and is therefore not included. The α1 subunit is primarily associated with sedative effects, while α2 and α3 subunits are linked to anxiolytic actions, and the α5 subunit is implicated in learning and memory.
Table 1: Binding Affinity (Ki, nM) of GABAA Receptor Modulators
| Compound | α1βxγ2 | α2βxγ2 | α3βxγ2 | α5βxγ2 | Reference(s) |
| This compound | N/A | N/A | N/A | N/A | |
| Diazepam | 64 ± 2 | 61 ± 10 | 102 ± 7 | 31 ± 5 | |
| Zolpidem | High Affinity | ~10-fold lower than α1 | ~10-fold lower than α1 | No appreciable affinity | |
| Indiplon | ~2.6 | ~24 | ~60 | ~77 | |
| Fasiplon | ~20 | ~5 | ~4 | ~15 |
N/A: Data not available in the public domain.
Table 2: Functional Potency (EC50, nM) of GABAA Receptor Modulators
| Compound | α1β2γ2 | α2β2γ2 | α3β3γ2 | α5β2γ2 | Reference(s) |
| This compound | N/A | N/A | N/A | N/A | |
| Indiplon | 2.6 | 24 | 60 | 77 |
N/A: Data not available in the public domain.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the benzodiazepine binding site on the GABAA receptor.
Materials:
-
Radioligand (e.g., [3H]flunitrazepam)
-
Test compound (e.g., this compound)
-
Membrane preparation from brain tissue (e.g., rat cerebral cortex) or cells expressing specific GABAA receptor subtypes
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Workflow Diagram:
Caption: Experimental workflow for a radioligand binding assay.
Procedure:
-
Membrane Preparation: Homogenize brain tissue or cells in ice-cold buffer and centrifuge to isolate the membrane fraction containing the GABAA receptors. Resuspend the pellet in the binding buffer.
-
Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand, e.g., Diazepam).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique is used to measure the functional modulation of ion channels, such as the GABAA receptor, by a test compound.
Objective: To determine the potency (EC50) and efficacy (Imax) of a test compound as a modulator of GABA-evoked currents in cells expressing specific GABAA receptor subtypes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the desired GABAA receptor subunits (e.g., α1, β2, γ2)
-
Recording solution (e.g., ND96)
-
GABA solutions at various concentrations
-
Test compound solutions at various concentrations
-
Two-electrode voltage clamp amplifier and data acquisition system
Workflow Diagram:
Caption: Experimental workflow for two-electrode voltage clamp (TEVC) electrophysiology.
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a Xenopus laevis frog and inject them with the cRNA encoding the desired GABAA receptor subunits.
-
Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage sensing and one for current injection). Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
GABA Application: Perfuse the oocyte with a low concentration of GABA (typically the EC10-EC20) to elicit a baseline current.
-
Compound Application: Co-apply the test compound at various concentrations with the same concentration of GABA and record the change in current.
-
Data Analysis: Plot the potentiation of the GABA-evoked current as a function of the test compound concentration to determine the EC50 and maximal efficacy (Imax).
Conclusion
This compound represents a potentially interesting GABAA receptor modulator due to its classification as a partial agonist. However, the lack of publicly available, detailed preclinical and clinical data makes a direct and quantitative comparison with other modulators challenging. The experimental protocols and comparative data for well-established compounds provided in this guide offer a framework for the evaluation of this compound and other novel GABAA receptor modulators. Further research is needed to fully characterize the pharmacological profile of this compound and its potential therapeutic advantages.
References
Validating the Anticonvulsant Effects of Divaplon: A Comparative Guide Against Established Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the putative anticonvulsant agent, Divaplon, against well-established anticonvulsant drugs: Diazepam, Lorazepam, and Valproic Acid. Due to the limited publicly available preclinical data on this compound's efficacy in established seizure models, this comparison focuses on its mechanism of action in relation to these known drugs. Detailed experimental protocols for key anticonvulsant screening models are provided to support researchers in the potential evaluation of this compound's efficacy.
Mechanism of Action: A Common Target
This compound is classified as a Gamma-aminobutyric acid A (GABA-A) receptor agonist.[1] This mechanism is shared with the benzodiazepine class of anticonvulsants, including Diazepam and Lorazepam. These drugs bind to a specific site on the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA. This increased inhibition in the central nervous system is a key mechanism for suppressing seizure activity. Valproic Acid, in contrast, has a broader mechanism of action that includes effects on GABAergic transmission, as well as blockade of voltage-gated sodium and calcium channels.
Quantitative Preclinical Data Comparison
A direct quantitative comparison of the anticonvulsant efficacy of this compound is challenging due to the absence of publicly available data from standardized preclinical models such as the Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests. The following table summarizes the available median effective dose (ED50) values for the comparator drugs in these models. It is crucial to note that these values can vary based on the animal species, strain, and specific experimental conditions.
| Drug | Test Model | Animal | ED50 (mg/kg) |
| Diazepam | MES | Mouse | Toxic doses required |
| PTZ | Mouse | Effective in non-toxic doses | |
| Lorazepam | MES | Mouse | 1.20 |
| Valproic Acid | MES | Mouse | 263 |
| PTZ | Mouse | 220 |
Data sourced from multiple preclinical studies. The efficacy of Diazepam in the MES test is limited by its sedative effects at higher doses.
Experimental Protocols
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures. The test involves inducing a seizure through electrical stimulation.
Apparatus:
-
An electroconvulsiometer capable of delivering a constant current.
-
Corneal electrodes.
-
Animal restraining device.
Procedure:
-
Animals (typically mice or rats) are randomly assigned to control and treatment groups.
-
The test compound or vehicle is administered via the intended route (e.g., intraperitoneally or orally).
-
At the time of expected peak effect of the drug, a drop of local anesthetic and saline is applied to the animal's corneas.
-
Corneal electrodes are placed on the eyes.
-
A supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered.
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension phase.
-
The ED50, the dose that protects 50% of the animals, is calculated.
Pentylenetetrazol (PTZ) Seizure Model
The PTZ seizure model is used to screen for drugs effective against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist that induces seizures.
Apparatus:
-
Syringes and needles for injection.
-
Observation chambers.
-
Timer.
Procedure:
-
Animals are divided into control and treatment groups.
-
The test compound or vehicle is administered.
-
After a predetermined absorption time, a convulsant dose of PTZ (e.g., 60-85 mg/kg) is administered, typically via the subcutaneous or intraperitoneal route.
-
Animals are placed in individual observation chambers.
-
They are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, characterized by clonic jerks, loss of righting reflex, and tonic-clonic convulsions.
-
The primary endpoint is the presence or absence of a generalized clonic seizure.
-
The ED50 is determined as the dose that prevents seizures in 50% of the animals.
Signaling Pathways and Experimental Workflows
Caption: GABA-A Receptor Signaling Pathway.
Caption: Anticonvulsant Drug Screening Workflow.
Conclusion
This compound's mechanism as a GABA-A receptor agonist positions it within a well-established class of anticonvulsant compounds. Its therapeutic potential for epilepsy, however, can only be ascertained through rigorous preclinical testing. The provided experimental protocols for the MES and PTZ models offer a standardized framework for such an evaluation. A direct comparison with drugs like Diazepam, Lorazepam, and Valproic Acid in these models would be necessary to quantify this compound's anticonvulsant efficacy and therapeutic window. Researchers are encouraged to utilize these established methodologies to generate the crucial data needed to validate the anticonvulsant effects of this compound.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Divaplon
An essential resource for laboratory professionals on the safe handling, use, and disposal of Divaplon, ensuring both personal safety and experimental integrity.
This guide provides crucial, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. By following these procedural steps, you can minimize exposure risks and ensure the safe and compliant use of this compound in your laboratory.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the required personal protective equipment. Always inspect PPE for integrity before use.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Hands | Chemical-Impermeable Gloves | Must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body | Protective Clothing | Fire/flame resistant and impervious clothing.[1] |
| Respiratory | Respirator | If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol is critical to prevent contamination and accidental exposure.
1. Preparation and Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.
-
Ensure all sources of ignition are removed from the handling area.
-
Avoid contact with skin and eyes.
2. In Case of Exposure:
-
If inhaled: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.
-
Following skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.
-
Following eye contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.
-
Following ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Disposal Plan: Responsible and Safe Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Discharge into the environment must be avoided.
-
Collect and arrange for disposal in suitable, closed containers.
-
Adhered or collected material should be promptly disposed of in accordance with appropriate local, regional, and national laws and regulations.
-
Use spark-proof tools and explosion-proof equipment during the collection and disposal process.
Workflow for Safe Handling of this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
